5-hydroxyoctadecanoyl-CoA
Description
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Properties
Molecular Formula |
C39H70N7O18P3S |
|---|---|
Molecular Weight |
1050.0 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-16-27(47)17-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55) |
InChI Key |
AOXBUSKDCZYRQA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Enzymatic Production of 5-Hydroxyoctadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic production of 5-hydroxyoctadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. Given the limited direct literature on this specific molecule, this guide synthesizes information from analogous reactions and established methodologies for the enzymatic synthesis of long-chain acyl-CoAs. It offers a theoretical and practical framework for researchers aiming to produce and study this compound, from enzyme selection and purification to detailed experimental protocols and analytical methods.
Introduction
Long-chain fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism, serving as substrates for β-oxidation, lipid biosynthesis, and cellular signaling pathways. Hydroxylated fatty acids and their CoA esters are an emerging class of molecules with potential roles in modulating membrane fluidity and cell signaling.[1] this compound, the activated form of 5-hydroxyoctadecanoic acid, is a molecule of interest for studying the metabolic fate and signaling properties of hydroxylated lipids.
The enzymatic synthesis of this compound from its corresponding fatty acid is catalyzed by a class of enzymes known as long-chain acyl-CoA synthetases (LACS), also referred to as fatty acid:CoA ligases. These enzymes facilitate a two-step reaction involving the adenylation of the fatty acid followed by thioesterification with Coenzyme A.
Enzymology of this compound Synthesis
The synthesis of this compound is predicated on the activity of a long-chain acyl-CoA synthetase (LACS).
The Enzymatic Reaction
The reaction proceeds in two steps:
-
Adenylation: 5-hydroxyoctadecanoic acid + ATP ⇌ 5-hydroxyoctadecanoyl-AMP + PPi
-
Thioesterification: 5-hydroxyoctadecanoyl-AMP + CoASH ⇌ this compound + AMP
The overall reaction is: 5-hydroxyoctadecanoic acid + ATP + CoASH → this compound + AMP + PPi
Enzyme Selection
While no enzyme has been specifically characterized for its activity on 5-hydroxyoctadecanoic acid, several mammalian long-chain acyl-CoA synthetase isoforms (e.g., ACSL1, ACSL5, ACSL6) exhibit broad substrate specificity. These enzymes are known to activate saturated and unsaturated fatty acids with chain lengths from 16 to over 20 carbons. Therefore, it is plausible that one or more of these isoforms can utilize 5-hydroxyoctadecanoic acid as a substrate. For initial studies, a commercially available LACS with broad specificity or a recombinantly expressed and purified isoform like ACSL1 or ACSL6 would be a suitable starting point.
Experimental Protocols
This section outlines the key experimental procedures for the production and analysis of this compound.
Recombinant LACS Expression and Purification (Illustrative Example)
This protocol is adapted for the expression of a His-tagged LACS in E. coli.
-
Transformation: Transform an expression vector containing the LACS gene (e.g., human ACSL1 in a pET vector) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged LACS with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.
In Vitro Enzymatic Synthesis of this compound
This protocol is designed for a small-scale laboratory synthesis.
Reaction Components:
| Component | Stock Concentration | Final Concentration |
| HEPES or Tris-HCl (pH 7.4) | 1 M | 100 mM |
| ATP | 100 mM | 10 mM |
| Coenzyme A (CoASH) | 20 mM | 1 mM |
| MgCl₂ | 1 M | 5 mM |
| DTT | 1 M | 1 mM |
| 5-Hydroxyoctadecanoic Acid | 10 mM (in DMSO) | 200 µM |
| Purified LACS | 1 mg/mL | 5-10 µg/mL |
Procedure:
-
Prepare a reaction master mix containing all components except the enzyme and substrate.
-
Aliquot the master mix into reaction tubes.
-
Add the 5-hydroxyoctadecanoic acid substrate to each tube.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified LACS enzyme.
-
Incubate at 37°C for 30-60 minutes. The optimal time should be determined empirically.
-
Stop the reaction by adding an equal volume of ice-cold 10% acetic acid in methanol (B129727).
Purification of this compound
Solid-phase extraction (SPE) is a common method for purifying acyl-CoAs.
-
SPE Cartridge: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the quenched reaction mixture onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and unreacted polar substrates.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the purified product in a suitable buffer for storage or analysis.
Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of long-chain acyl-CoAs.
LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water (pH ~10.5) or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5-10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Tandem Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ion (m/z) | Characteristic fragment ions (e.g., corresponding to the loss of the phosphopantetheine moiety) |
| Collision Energy | Optimized for the specific molecule |
Note: The exact m/z values for the precursor and product ions will need to be determined for this compound.
Potential Role in Signaling Pathways
While a specific signaling pathway for this compound has not been elucidated, hydroxylated fatty acids are known to be involved in cellular signaling.[1] They can be incorporated into complex lipids like sphingolipids and phospholipids, altering membrane properties such as fluidity and microdomain organization. These changes in the biophysical properties of the membrane can, in turn, influence the activity of membrane-bound proteins and signaling cascades.
Furthermore, oxidized fatty acids, a broad class that includes hydroxylated fatty acids, can act as signaling molecules in various biological processes. Therefore, it is plausible that this compound or its derivatives could participate in signaling pathways related to inflammation, metabolic regulation, or stress responses. Further research is required to explore these potential roles.
Conclusion
The enzymatic production of this compound is an achievable goal for researchers in lipid biology and drug development. By leveraging the known broad substrate specificity of long-chain acyl-CoA synthetases and established protocols for enzyme purification, in vitro synthesis, and LC-MS/MS analysis, it is possible to generate and study this novel molecule. The protocols and data presented in this guide provide a solid foundation for initiating such research, which promises to yield new insights into the metabolism and biological functions of hydroxylated fatty acids.
References
The Cellular Journey of 5-Hydroxyoctadecanoyl-CoA: A Technical Guide to Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-hydroxyoctadecanoyl-CoA (5-HODE-CoA) is a long-chain fatty acyl-CoA with emerging significance in cellular metabolism and signaling. Understanding its cellular uptake, trafficking, and subcellular localization is paramount for elucidating its physiological and pathological roles. This technical guide synthesizes the current understanding of the mechanisms governing the cellular life of 5-HODE-CoA, drawing upon established principles of fatty acid transport and metabolism. While direct experimental data for 5-HODE-CoA is limited, this document extrapolates from studies of similar long-chain fatty acids and their CoA esters to provide a comprehensive theoretical framework. It details the probable transport mechanisms across the plasma membrane, subsequent intracellular activation and trafficking, and final localization to key organelles such as the mitochondria and endoplasmic reticulum. This guide also presents detailed experimental protocols and quantitative data from related molecules to empower researchers in the design and execution of studies aimed at unraveling the specific biology of 5-HODE-CoA.
Introduction
Long-chain fatty acids (LCFAs) are essential for a myriad of cellular functions, including energy production, membrane biosynthesis, and the generation of signaling molecules. Their hydroxylated derivatives, such as 5-hydroxyoctadecanoic acid (5-HODE), and the corresponding CoA esters, are gaining attention for their potential roles in various physiological and disease states. The activation of 5-HODE to 5-HODE-CoA by acyl-CoA synthetases is a critical step that primes it for subsequent metabolic processing and determines its ultimate cellular fate. This guide focuses on the cellular journey of 5-HODE-CoA, from its entry into the cell to its localization within specific organelles.
Cellular Uptake of the Precursor, 5-Hydroxyoctadecanoic Acid
The cellular uptake of LCFAs is a multifaceted process involving both passive diffusion and protein-facilitated transport.[1] While the exact mechanisms for 5-HODE have not been explicitly detailed, they are presumed to follow the general pathways established for other LCFAs.
Mechanisms of LCFA Uptake:
-
Passive Diffusion: The lipophilic nature of LCFAs allows them to passively diffuse across the plasma membrane.
-
Facilitated Transport: A number of membrane-bound proteins actively facilitate the transport of LCFAs into the cell. Key players include:
-
Fatty Acid Translocase (CD36): A major transporter of LCFAs in various cell types.
-
Fatty Acid Transport Proteins (FATPs): A family of proteins (FATP1-6) that facilitate LCFA uptake. Some FATPs also possess acyl-CoA synthetase activity.[2]
-
Plasma Membrane-Associated Fatty Acid Binding Proteins (FABPpm): These proteins are also implicated in the uptake of LCFAs.[3]
-
Once inside the cell, 5-HODE is rapidly esterified to 5-HODE-CoA by long-chain acyl-CoA synthetases (ACSLs). This conversion is crucial as it traps the molecule intracellularly and directs it towards specific metabolic pathways.
Subcellular Localization of this compound
The subcellular destination of 5-HODE-CoA is largely determined by the localization of the ACSL isoforms that catalyze its formation and the subsequent enzymatic pathways it enters. The primary sites of fatty acyl-CoA metabolism are the mitochondria, endoplasmic reticulum, and peroxisomes.
Mitochondrial Localization and β-Oxidation
A significant portion of fatty acyl-CoAs is transported into the mitochondria for β-oxidation, a major pathway for cellular energy production. The transport across the mitochondrial membrane is a well-characterized process.
Mitochondrial Import Pathway:
Caption: Mitochondrial import and β-oxidation of 5-HODE-CoA.
Studies on the related molecule 5-hydroxydecanoate (B1195396) have shown that it is activated to its CoA ester and subsequently metabolized via mitochondrial β-oxidation. This suggests that 5-HODE-CoA is also a likely substrate for this pathway.
Endoplasmic Reticulum and Lipid Synthesis
The endoplasmic reticulum (ER) is another major site for fatty acyl-CoA metabolism, particularly for the synthesis of complex lipids such as triglycerides, phospholipids, and cholesterol esters. Several ACSL isoforms, including the well-studied FATP4/ACSL4, are localized to the ER membrane.[2] The activity of these enzymes in the ER can drive the uptake of fatty acids from the extracellular space.[2] It is plausible that 5-HODE-CoA formed at the ER is incorporated into various lipid species, potentially altering membrane composition and function.
ER Localization and Metabolism Workflow:
Caption: ER-mediated uptake, activation, and metabolism of 5-HODE.
Peroxisomal Localization
Peroxisomes are involved in the metabolism of very long-chain fatty acids and some branched-chain fatty acids. While the role of peroxisomes in the metabolism of 5-HODE-CoA has not been investigated, it remains a potential site of its processing, particularly if the hydroxyl group hinders efficient mitochondrial β-oxidation.
Quantitative Data
Table 1: Kinetic Parameters of Long-Chain Fatty Acid Uptake and Activation
| Molecule/Enzyme | Cell Type/Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Fatty Acid Uptake | |||||
| Oleate | Hepatocytes | Oleate | ~0.5 | ~1500 | [1] |
| Acyl-CoA Synthetases | |||||
| FATP4 | Murine | Palmitate | 11 | 2200 | |
| ACSL1 | Rat Liver Mitochondria | Palmitate | 4.0 | 1200 | |
| ACSL4 | Human | Arachidonate | 3.0 | 850 | |
| β-Oxidation Enzymes | |||||
| Enoyl-CoA Hydratase | Purified | Decenoyl-CoA | 4.1 ± 0.3 | 21.7 ± 0.5 (µM/min) | |
| Enoyl-CoA Hydratase | Purified | 5-HD-enoyl-CoA | Not determined | Slower than decenoyl-CoA | |
| L-3-hydroxyacyl-CoA Dehydrogenase | Purified | L-3-hydroxydecanoyl-CoA | - | 5-fold faster than 3,5-dihydroxydecanoyl-CoA |
Note: This table presents representative data for comparative purposes. The kinetic parameters for 5-HODE-CoA are yet to be determined.
Experimental Protocols
Investigating the cellular uptake and localization of 5-HODE-CoA requires a combination of biochemical and cell biology techniques.
Protocol for Measuring Cellular Uptake of Radiolabeled 5-HODE
Objective: To quantify the rate of 5-HODE uptake into cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes, cardiomyocytes)
-
Radiolabeled [3H]- or [14C]-5-HODE
-
Fatty acid-free bovine serum albumin (BSA)
-
Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Stop solution (e.g., ice-cold PBS with 0.2% BSA)
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Radiolabeled Fatty Acid Solution: Prepare a stock solution of radiolabeled 5-HODE complexed with BSA in the uptake buffer.
-
Cell Culture: Plate cells in multi-well plates and grow to desired confluency.
-
Uptake Assay: a. Wash cells twice with warm uptake buffer. b. Initiate uptake by adding the radiolabeled 5-HODE solution. c. Incubate for various time points (e.g., 30 sec, 1 min, 5 min, 15 min) at 37°C. d. Terminate uptake by rapidly aspirating the uptake solution and adding ice-cold stop solution. e. Wash cells three times with ice-cold stop solution to remove extracellular label.
-
Quantification: a. Lyse the cells in a suitable lysis buffer. b. Measure the radioactivity in the cell lysate using a scintillation counter. c. Determine the protein concentration of the lysate for normalization.
-
Data Analysis: Calculate the rate of uptake as pmol of 5-HODE per mg of protein per minute.
Protocol for Subcellular Fractionation and Localization of 5-HODE-CoA
Objective: To determine the distribution of 5-HODE-CoA among different subcellular compartments.
Materials:
-
Cultured cells or tissue homogenates
-
Homogenization buffer
-
Differential centrifugation equipment
-
Density gradient materials (e.g., sucrose, Percoll)
-
Markers for subcellular organelles (e.g., antibodies against cytochrome c for mitochondria, calnexin (B1179193) for ER)
-
LC-MS/MS for 5-HODE-CoA quantification
Procedure:
-
Cell Homogenization: Homogenize cells or tissues in an ice-cold homogenization buffer.
-
Differential Centrifugation: a. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells. b. Centrifuge the supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria. c. Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet microsomes (ER-rich fraction) and other small vesicles. The final supernatant represents the cytosolic fraction.
-
Density Gradient Centrifugation (Optional): For higher purity, further separate the crude fractions on a density gradient.
-
Quantification of 5-HODE-CoA: Extract lipids and CoA esters from each fraction and quantify 5-HODE-CoA using LC-MS/MS.
-
Western Blotting: Analyze each fraction for the presence of organelle-specific marker proteins to assess the purity of the fractionation.
Experimental Workflow for Subcellular Localization:
Caption: Workflow for subcellular fractionation by differential centrifugation.
Conclusion and Future Directions
The cellular uptake and subcellular localization of this compound are critical determinants of its biological activity. Based on the established principles of long-chain fatty acid metabolism, it is hypothesized that 5-HODE is taken up by cells via a combination of passive and facilitated transport, rapidly activated to 5-HODE-CoA, and subsequently trafficked to mitochondria for β-oxidation and to the endoplasmic reticulum for incorporation into complex lipids.
Future research should focus on directly investigating these processes for 5-HODE-CoA. Key areas for exploration include:
-
Identification of the specific transporters and ACSL isoforms responsible for 5-HODE uptake and activation.
-
Quantitative analysis of 5-HODE-CoA flux through different metabolic pathways in various cell types.
-
Elucidation of the signaling roles of 5-HODE-CoA and its metabolites.
A thorough understanding of the cellular journey of 5-HODE-CoA will provide valuable insights into its role in health and disease, and may pave the way for novel therapeutic strategies targeting its metabolism.
References
The Predicted Metabolic Fate of 5-Hydroxyoctadecanoyl-CoA: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-hydroxyoctadecanoyl-CoA is a long-chain hydroxy fatty acyl-CoA whose metabolic pathway has not been explicitly elucidated. This technical guide synthesizes current knowledge of fatty acid metabolism to predict the metabolic fate of this molecule. Drawing parallels from the well-characterized pathways of analogous hydroxy fatty acids, we propose a multi-pronged metabolic route involving modified β-oxidation, ω-oxidation, and potentially minor contributions from other pathways. This document provides a detailed theoretical framework, quantitative data from related reactions, comprehensive experimental protocols to test these predictions, and visual diagrams of the predicted metabolic and signaling pathways.
Introduction
Long-chain fatty acids and their derivatives are crucial molecules in cellular metabolism, serving as energy sources, structural components of membranes, and signaling molecules. Hydroxylated fatty acids, a class of these lipids, are increasingly recognized for their diverse biological activities. This compound, an 18-carbon fatty acyl-CoA with a hydroxyl group at the fifth carbon, represents a molecule of interest for which the metabolic pathway remains uncharacterized. Understanding its synthesis, degradation, and potential signaling roles is critical for elucidating its physiological and pathophysiological significance. This whitepaper outlines a predicted metabolic pathway for this compound based on established principles of fatty acid metabolism.
Predicted Metabolic Pathways
The metabolism of this compound is likely to proceed through one or more of the canonical fatty acid oxidation pathways, albeit with modifications to accommodate the C5 hydroxyl group. The primary predicted routes are a modified β-oxidation pathway and the ω-oxidation pathway.
Modified Mitochondrial β-Oxidation
Standard β-oxidation involves a four-step cycle that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. The presence of a hydroxyl group at the C5 position of this compound would interrupt this cycle after the first round.
Initial Step: The first cycle of β-oxidation is expected to proceed normally, as the hydroxyl group is beyond the C3 position.
-
Dehydrogenation: Acyl-CoA dehydrogenase (VLCAD for very-long-chain) would catalyze the formation of a double bond between C2 and C3.
-
Hydration: Enoyl-CoA hydratase would add a water molecule across the double bond, forming 3-hydroxy-5-hydroxyoctadecanoyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase would oxidize the 3-hydroxyl group to a ketone, yielding 3-keto-5-hydroxyoctadecanoyl-CoA.
-
Thiolysis: Thiolase would cleave the C2-C3 bond, releasing acetyl-CoA and producing 3-hydroxyhexadecanoyl-CoA.
Metabolic Branch Point: The product of the first cycle, 3-hydroxyhexadecanoyl-CoA, now has a hydroxyl group at the C3 position. This is a standard intermediate in β-oxidation and would likely proceed through the remainder of the β-oxidation spiral to be completely degraded to acetyl-CoA.
However, the initial this compound itself presents a challenge. If the β-oxidation spiral were to continue past the first cycle on the original molecule (hypothetically), the 5-hydroxyl group would eventually be positioned at C3 after one round of oxidation, leading to a dihydroxyacyl-CoA intermediate. The substrate specificity of 3-hydroxyacyl-CoA dehydrogenase for such dihydroxy molecules would be a critical determinant of the pathway's progression.
Predicted Modified β-Oxidation Pathway for this compound
Caption: Predicted initial steps of mitochondrial β-oxidation of this compound.
ω-Oxidation Pathway
Omega (ω)-oxidation is an alternative fatty acid metabolic pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon).[1] This pathway becomes more significant for medium-chain fatty acids or when β-oxidation is impaired. Given that the hydroxyl group at C5 might hinder efficient β-oxidation, ω-oxidation presents a plausible alternative or concurrent metabolic route.
The key enzymes in this pathway are the cytochrome P450 enzymes of the CYP4 family, which act as ω-hydroxylases.[2][3]
Predicted Steps:
-
ω-Hydroxylation: A CYP4 family enzyme, likely from the CYP4F subfamily which shows preference for long-chain fatty acids, could hydroxylate the ω-carbon (C18) of this compound to produce 5,18-dihydroxyoctadecanoyl-CoA.[4][5]
-
Oxidation to Aldehyde: Alcohol dehydrogenase would then oxidize the newly formed terminal hydroxyl group to an aldehyde.
-
Oxidation to Carboxylic Acid: Aldehyde dehydrogenase would further oxidize the terminal aldehyde to a carboxylic acid, forming 5-hydroxyoctadecane-1,18-dioyl-CoA (a dicarboxylic acyl-CoA).
-
Peroxisomal β-Oxidation: The resulting dicarboxylic acyl-CoA would then be a substrate for peroxisomal β-oxidation, which would proceed from both ends of the molecule.[6]
Predicted ω-Oxidation Pathway for this compound
Caption: Predicted ω-oxidation pathway for this compound.
Quantitative Data
Direct kinetic data for the enzymatic reactions involving this compound are not available. The following tables summarize kinetic parameters for related enzymes with their preferred or analogous substrates. These values provide a baseline for predicting the efficiency of the proposed metabolic pathways for this compound. It is anticipated that the presence of the C5-hydroxyl group may alter these kinetic parameters, potentially leading to a lower Vmax or a higher Km compared to the canonical substrates.
Table 1: Kinetic Parameters of Key β-Oxidation Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism |
|---|---|---|---|---|
| Acyl-CoA Dehydrogenase (Medium Chain) | Octanoyl-CoA | ~5 | ~15 | Pig Liver |
| Enoyl-CoA Hydratase | Crotonyl-CoA | ~20 | ~1500 | Bovine Liver |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA | ~50 | ~250 | Pig Heart |
| Thiolase | Acetoacetyl-CoA | ~30 | ~100 | Pig Heart |
Table 2: Kinetic Parameters of Cytochrome P450 ω-Hydroxylases
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol P450) |
|---|---|---|---|
| Human CYP4F2 | Lauric Acid | ~15 | ~25 |
| Human CYP4F3B | Arachidonic Acid | ~10 | ~30 |
| Rat CYP4A1 | Lauric Acid | ~7 | ~150 |
Experimental Protocols
To validate the predicted metabolic pathways of this compound, a series of in vitro and cell-based experiments can be conducted.
Synthesis of this compound
A prerequisite for in vitro studies is the chemical or enzymatic synthesis of this compound. This can be achieved through standard organic synthesis methods to produce 5-hydroxyoctadecanoic acid, followed by its enzymatic conversion to the CoA thioester using an acyl-CoA synthetase.
In Vitro Enzyme Assays
4.2.1. Acyl-CoA Dehydrogenase Activity Assay
-
Principle: The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically by following the reduction of a redox dye, such as ferrocenium, which acts as an artificial electron acceptor from the enzyme's FADH₂.
-
Protocol:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, ferrocenium, and the purified acyl-CoA dehydrogenase.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in absorbance at 300 nm, corresponding to the reduction of ferrocenium.
-
Calculate the enzyme activity based on the molar extinction coefficient of ferrocenium.
-
4.2.2. Enoyl-CoA Hydratase Activity Assay
-
Principle: The hydration of the double bond in an enoyl-CoA substrate can be monitored by the decrease in absorbance at 263 nm.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer and purified enoyl-CoA hydratase.
-
Synthesize the predicted intermediate, trans-Δ²-5-hydroxyoctadecenoyl-CoA.
-
Initiate the reaction by adding the enoyl-CoA substrate.
-
Monitor the decrease in absorbance at 263 nm.
-
4.2.3. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
-
Principle: The oxidation of the 3-hydroxyl group is coupled to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[7]
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, NAD⁺, and purified 3-hydroxyacyl-CoA dehydrogenase.
-
Synthesize the predicted intermediate, 3,5-dihydroxyoctadecanoyl-CoA.
-
Initiate the reaction by adding the hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm.
-
4.2.4. Thiolase Activity Assay
-
Principle: The thiolytic cleavage of a 3-ketoacyl-CoA by Coenzyme A can be measured in the reverse direction by monitoring the disappearance of the Mg²⁺-complexed enolate of acetoacetyl-CoA at 303 nm. For the forward reaction, a coupled assay with citrate (B86180) synthase can be used.
-
Protocol (Coupled Assay):
-
Prepare a reaction mixture containing buffer, Coenzyme A, oxaloacetate, malate (B86768) dehydrogenase, citrate synthase, NAD⁺, and purified thiolase.
-
Synthesize the predicted intermediate, 3-keto-5-hydroxyoctadecanoyl-CoA.
-
Initiate the reaction by adding the ketoacyl-CoA substrate.
-
The acetyl-CoA produced is used by citrate synthase, and the regeneration of oxaloacetate by malate dehydrogenase is coupled to the reduction of NAD⁺, which is monitored at 340 nm.
-
4.2.5. Cytochrome P450 ω-Hydroxylase Activity Assay
-
Principle: The activity of CYP4F enzymes can be determined by quantifying the formation of the ω-hydroxylated product using LC-MS/MS.
-
Protocol:
-
Incubate this compound with human liver microsomes or recombinant CYP4F enzymes in the presence of an NADPH-generating system.
-
Stop the reaction and extract the lipids.
-
Analyze the products by LC-MS/MS to identify and quantify 5,18-dihydroxyoctadecanoyl-CoA.
-
Cell-Based Metabolism Studies
-
Principle: The metabolic fate of this compound can be traced in cultured cells by using a stable isotope-labeled precursor.
-
Protocol:
-
Synthesize ¹³C- or ²H-labeled 5-hydroxyoctadecanoic acid.
-
Incubate cultured cells (e.g., hepatocytes, adipocytes) with the labeled fatty acid.
-
After incubation, extract intracellular and extracellular metabolites.
-
Analyze the extracts by LC-MS/MS to identify and quantify labeled downstream metabolites, such as shortened acyl-CoAs, dicarboxylic acids, and other modified species.[8]
-
Experimental Workflow for Investigating the Metabolism of this compound
Caption: A logical workflow for the experimental validation of the predicted metabolic pathways.
Conclusion
The metabolic pathway of this compound is predicted to be a multifaceted process involving a modified β-oxidation pathway and a significant contribution from ω-oxidation. The hydroxyl group at the C5 position likely acts as a critical determinant of its metabolic fate, potentially diverting it from complete degradation via the canonical β-oxidation spiral and shunting it towards the formation of dicarboxylic acids via ω-oxidation. The experimental protocols outlined in this whitepaper provide a robust framework for testing these predictions and fully elucidating the metabolism of this intriguing molecule. A thorough understanding of the metabolic pathway of this compound will be instrumental for researchers in the fields of lipid metabolism, cell signaling, and drug development, paving the way for a deeper comprehension of the roles of hydroxylated fatty acids in health and disease.
References
- 1. byjus.com [byjus.com]
- 2. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta Oxidation | Definition, Cycle & Products - Lesson | Study.com [study.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxyoctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyoctadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A that is presumed to be an intermediate in the metabolic pathways of hydroxylated fatty acids. A comprehensive understanding of its physicochemical properties is essential for researchers investigating lipid metabolism, cellular signaling, and the development of therapeutics targeting these pathways. This technical guide provides a detailed overview of the known and extrapolated physicochemical characteristics of this compound, outlines relevant experimental protocols for its analysis, and describes its putative metabolic fate. Due to the limited availability of experimental data for this specific molecule, information from closely related analogs, such as stearoyl-CoA and 12-hydroxystearic acid, is utilized to provide a comprehensive profile, with all such instances clearly noted.
Physicochemical Properties
The physicochemical properties of this compound are critical for understanding its behavior in biological systems and for the design of relevant experimental conditions.
Molecular Structure and Identity
-
Systematic Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxyoctadecanethioate
-
Molecular Formula: C₃₉H₇₀N₇O₁₈P₃S
-
Molecular Weight: 1050.00 g/mol
Quantitative Physicochemical Data
Quantitative data for this compound is scarce in the literature. The following table summarizes key physicochemical parameters, with data for this compound and relevant analogs for comparison.
| Property | This compound (Predicted/Analog Data) | Stearoyl-CoA (Analog) | Oleoyl-CoA (Analog) | 12-Hydroxystearic Acid (Fatty Acid Moiety Analog) |
| Molecular Formula | C₃₉H₇₀N₇O₁₈P₃S | C₃₉H₇₀N₇O₁₇P₃S | C₃₉H₆₈N₇O₁₇P₃S | C₁₈H₃₆O₃ |
| Molecular Weight ( g/mol ) | 1050.00 | 1034.00 | 1032.00 | 300.48 |
| Solubility | ||||
| Aqueous | Predicted to be low and form micelles. | Forms micelles (CMC is high) | Forms micelles (CMC is high) | Insoluble |
| Organic Solvents | Predicted to be soluble in methanol (B129727) and ethanol. | Soluble in methanol | Soluble in methanol | Soluble in ethanol, DMSO, and dimethylformamide (~10 mg/mL); Soluble in ether and chloroform. |
| Critical Micelle Concentration (CMC) | Not determined. | High | High | Not applicable |
| Stability in Aqueous Solution | Predicted to be unstable. | Unstable | Unstable | Stable |
Note: The solubility and stability of long-chain acyl-CoAs are known to be low in aqueous solutions. They are prone to hydrolysis of the thioester bond, especially at non-neutral pH.
Biological Role and Metabolic Pathways
Long-chain fatty acyl-CoAs are central molecules in lipid metabolism, serving as substrates for both energy production through β-oxidation and for the synthesis of complex lipids. The presence of a hydroxyl group on the acyl chain, as in this compound, suggests a role in specific metabolic pathways, potentially as an intermediate in the degradation of hydroxylated fatty acids.
Putative Metabolic Pathway: β-Oxidation
The primary catabolic pathway for fatty acyl-CoAs is mitochondrial β-oxidation. While the standard pathway metabolizes saturated, non-hydroxylated fatty acyl-CoAs, the degradation of hydroxylated fatty acids may require additional enzymatic steps. The metabolism of ricinoleic acid (12-hydroxy-9-octadecenoic acid), for example, proceeds via β-oxidation after initial enzymatic modifications.
For this compound, it is hypothesized that it enters the β-oxidation spiral. The hydroxyl group at the C5 position is not at the β-carbon (C3) and thus would not be directly processed by the standard β-oxidation enzymes in the initial cycles. It is plausible that the initial cycles of β-oxidation proceed normally, shortening the chain by two carbons in each cycle. This would result in the hydroxyl group being at the C3 position of a shorter acyl-CoA, which could then be a substrate for 3-hydroxyacyl-CoA dehydrogenase.
Below is a diagram illustrating the general workflow of β-oxidation, which is the presumed primary metabolic pathway for this compound.
Caption: Mitochondrial β-oxidation pathway for fatty acyl-CoAs.
Experimental Protocols
The following sections detail methodologies for determining the key physicochemical properties of long-chain hydroxy fatty acyl-CoAs like this compound.
Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in various aqueous and organic solvents.
Methodology (Adapted from studies on long-chain fatty acids):
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, methanol, ethanol) in a sealed vial.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a prolonged period (e.g., 24-48 hours) to ensure saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed to pellet the undissolved solute.
-
Carefully collect a known volume of the supernatant, ensuring no solid material is transferred.
-
-
Quantification of Dissolved Solute:
-
The concentration of this compound in the supernatant can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection (at 260 nm, characteristic of the adenine (B156593) ring in Coenzyme A).
-
Create a standard curve using known concentrations of this compound to accurately quantify the amount in the supernatant.
-
-
Data Presentation:
-
Express solubility in units of mg/mL or mmol/L.
-
Assessment of Stability in Aqueous Solution
Objective: To determine the hydrolytic stability of this compound in aqueous buffers at different pH values and temperatures.
Methodology (HPLC-based stability assay):
-
Preparation of Test Solutions:
-
Prepare solutions of this compound at a known concentration in various aqueous buffers (e.g., pH 5.0, pH 7.4, pH 9.0).
-
Incubate the solutions at a constant temperature (e.g., 4°C, 25°C, 37°C).
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench any further degradation by adding a strong acid (e.g., perchloric acid) and placing the sample on ice.
-
-
HPLC Quantification:
-
Analyze the samples by reverse-phase HPLC with UV detection at 260 nm.[1]
-
The peak corresponding to intact this compound will decrease over time, while peaks corresponding to degradation products (e.g., 5-hydroxyoctadecanoic acid and Coenzyme A) will appear and increase.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis and Presentation:
-
Plot the concentration of intact this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) under each condition.
-
The diagram below illustrates the workflow for an HPLC-based stability assessment.
Caption: A generalized workflow for assessing the stability of a compound using HPLC.
Conclusion
This compound is a molecule of significant interest in the field of lipid metabolism. While direct experimental data on its physicochemical properties are limited, by drawing comparisons with structurally similar long-chain fatty acyl-CoAs, we can infer key characteristics such as its amphipathic nature, tendency to form micelles in aqueous solutions, and inherent instability of the thioester bond. Its metabolic fate is presumed to follow the β-oxidation pathway, although the precise enzymatic handling of the 5-hydroxy group warrants further investigation. The experimental protocols outlined in this guide provide a framework for researchers to empirically determine the solubility and stability of this compound and other related molecules, thereby contributing to a more complete understanding of their roles in health and disease.
References
Potential Signaling Functions of 5-Hydroxyoctadecanoyl-CoA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-hydroxyoctadecanoyl-CoA (5-HO-CoA) is a long-chain acyl-CoA thioester whose biological functions are not yet fully elucidated. However, based on the known roles of similar lipid molecules and their metabolic derivatives, 5-HO-CoA is postulated to possess significant signaling capabilities. This technical guide explores the potential signaling functions of 5-HO-CoA, focusing on its possible interactions with key cellular receptors such as G protein-coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptors (PPARs). We will delve into the hypothetical signaling pathways, present relevant experimental protocols for investigation, and provide a framework for the quantitative analysis of its biological activities. This document serves as a resource for researchers aiming to unravel the therapeutic potential of this intriguing endogenous metabolite.
Introduction to this compound
Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids.[1][2] Acyl-CoAs, the activated forms of fatty acids, are not merely metabolic intermediates but also function as signaling molecules that can modulate gene expression and cellular responses.[3] this compound is a hydroxylated derivative of stearoyl-CoA. The introduction of a hydroxyl group at the 5-position suggests it may be a substrate for specific enzymatic pathways and could interact with cellular receptors that recognize modified fatty acid structures. While direct evidence for the signaling roles of 5-HO-CoA is currently limited, its structural similarity to other known lipid signaling molecules provides a strong basis for hypothesizing its functions.
Potential Signaling Pathways
Based on the signaling activities of other long-chain fatty acids and their derivatives, two primary signaling pathways are proposed for 5-HO-CoA: GPR120 activation and PPAR modulation.
GPR120/FFAR4 Activation
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids, particularly unsaturated fatty acids. GPR120 is expressed in various tissues, including adipose tissue, macrophages, and intestinal enteroendocrine cells, and its activation is linked to anti-inflammatory effects, insulin (B600854) sensitization, and the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).
Given that long-chain fatty acids are endogenous ligands for GPR120, it is plausible that 5-HO-CoA, or its corresponding free fatty acid 5-hydroxyoctadecanoic acid, could act as a GPR120 agonist. Activation of GPR120 by 5-HO-CoA could trigger downstream signaling cascades involving Gαq/11 and β-arrestin-2, leading to various physiological responses.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs.[4][5][6] Upon ligand binding, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
5-HO-CoA, as a fatty acyl-CoA, could directly bind to and activate PPARs, particularly PPARα and PPARγ. PPARα is highly expressed in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle, and its activation leads to the upregulation of genes involved in fatty acid catabolism.[7] PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity.[8]
Quantitative Data on Potential Bioactivities
While specific quantitative data for 5-HO-CoA is not yet available in the literature, the following tables provide a template for how such data could be presented upon experimental determination. The values for related long-chain fatty acids are included for comparative purposes.
Table 1: Receptor Activation Potency (EC50, µM)
| Compound | GPR120 | PPARα | PPARγ |
| This compound | TBD | TBD | TBD |
| α-Linolenic Acid (ALA) | ~10-100 | ~5-50 | ~5-50 |
| Docosahexaenoic Acid (DHA) | ~10-100 | ~1-10 | ~1-10 |
| Palmitic Acid | >100 | ~25-100 | ~25-100 |
| Oleic Acid | ~10-50 | ~10-50 | ~10-50 |
| TBD: To be determined. |
Table 2: In Vitro Functional Assays
| Compound (at 50 µM) | GLP-1 Secretion (Fold Change) | Glucose Uptake in Adipocytes (Fold Change) | Anti-inflammatory Marker (e.g., IL-10) Expression (Fold Change) | Pro-inflammatory Marker (e.g., TNF-α) Inhibition (%) |
| This compound | TBD | TBD | TBD | TBD |
| α-Linolenic Acid (ALA) | ~1.5 - 2.5 | ~1.2 - 1.8 | ~1.5 - 2.0 | ~30 - 50 |
| Docosahexaenoic Acid (DHA) | ~2.0 - 3.0 | ~1.5 - 2.2 | ~2.0 - 3.0 | ~40 - 60 |
| Palmitic Acid | ~1.0 (No significant change) | ~0.8 - 1.0 (Inhibitory) | ~0.7 - 1.0 (Inhibitory) | - (Pro-inflammatory) |
| TBD: To be determined. |
Experimental Protocols
Investigating the signaling functions of 5-HO-CoA requires a combination of biochemical, molecular, and cell-based assays.
Synthesis of this compound
A common method for synthesizing fatty acyl-CoA thioesters involves the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acid.[9]
-
Synthesis of 5-hydroxyoctadecanoic acid-NHS ester: React 5-hydroxyoctadecanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide in an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Purify the resulting NHS ester by silica (B1680970) gel column chromatography.
-
Thioesterification: React the purified 5-hydroxyoctadecanoic acid-NHS ester with Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5).
-
Purification of 5-HO-CoA: Purify the final product using reverse-phase high-performance liquid chromatography (HPLC).
Lipid Extraction from Biological Samples
A modified Bligh-Dyer or Folch extraction method can be used to extract lipids, including acyl-CoAs, from cells or tissues.
-
Homogenization: Homogenize the biological sample in a chloroform (B151607):methanol mixture (1:2, v/v).
-
Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Centrifuge to separate the phases.
-
Lipid Collection: The lower chloroform phase contains the lipids. Collect this phase and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.
Quantification of 5-HO-CoA
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.
-
Sample Preparation: Use the lipid extract obtained from the protocol above.
-
Chromatography: Employ a C18 reverse-phase column with a gradient elution using solvents such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific parent and fragment ion transitions for 5-HO-CoA.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
GPR120 Activation Assay (Calcium Mobilization)
-
Cell Culture: Use a cell line stably expressing GPR120 (e.g., HEK293 or CHO cells).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Add varying concentrations of 5-HO-CoA to the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value.
PPAR Reporter Gene Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPAR expression vector (e.g., for PPARα or PPARγ) and a reporter plasmid containing a PPRE linked to a luciferase gene.
-
Compound Treatment: Treat the transfected cells with varying concentrations of 5-HO-CoA.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase expression) and determine the fold activation.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 5-Hydroxyoctadecanoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyoctadecanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) derivative that is emerging as a molecule of interest in various biological processes. As an activated form of 5-hydroxyoctadecanoic acid, it is presumed to be an intermediate in fatty acid metabolism. Its structural similarity to other signaling lipids, such as 5-hydroxyeicosatetraenoic acid (5-HETE), suggests potential roles in inflammatory pathways and cellular signaling. Accurate quantification of this compound in biological matrices is crucial for elucidating its physiological and pathological significance.
This document provides detailed protocols and application notes for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold-standard analytical technique for this class of molecules. While specific quantitative data for this compound is not yet widely published, this guide offers a robust framework based on established methods for similar hydroxy fatty acyl-CoAs.
Quantitative Data Summary
Due to the limited availability of published quantitative data for this compound, the following table presents a template with hypothetical, yet physiologically plausible, concentration ranges in common biological samples. These values are intended to serve as a guideline for researchers establishing their own quantitative assays and should be validated experimentally. The concentrations of long-chain acyl-CoAs can vary significantly based on the biological matrix, physiological state, and disease condition.
| Biological Matrix | Sample Type | Hypothetical Concentration Range (pmol/mg protein) | Notes |
| Liver | Tissue Homogenate | 1.0 - 15.0 | Levels may be influenced by diet and metabolic state. |
| Heart | Tissue Homogenate | 0.5 - 10.0 | Reflects cardiac fatty acid metabolism. |
| Brain | Tissue Homogenate | 0.1 - 2.0 | Lower levels expected compared to metabolically active organs. |
| Plasma | Processed Plasma | 0.01 - 0.5 (pmol/mL) | Circulating levels are typically low and may be bound to proteins. |
| Cultured Cells | Cell Lysate | 0.2 - 5.0 | Highly dependent on cell type and culture conditions. |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and quantification of this compound from biological samples.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is optimized for the extraction of this compound from solid tissues such as liver, heart, or brain.
Materials:
-
Frozen tissue sample
-
Internal Standard (e.g., ¹³C₁₈-5-hydroxyoctadecanoyl-CoA or a commercially available odd-chain hydroxy acyl-CoA)
-
Homogenization Buffer: 10 mM Potassium Phosphate buffer, pH 7.4, with 1 mM EDTA
-
Extraction Solvent: Acetonitrile:Isopropanol:Water (3:5:2, v/v/v)
-
Dounce homogenizer
-
Centrifuge capable of 4°C and >14,000 x g
-
Lyophilizer or vacuum concentrator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold Homogenization Buffer and the internal standard.
-
Homogenize the tissue on ice using a Dounce homogenizer until a uniform suspension is achieved.
-
Transfer the homogenate to a new microcentrifuge tube.
-
Add 1.5 mL of ice-cold Extraction Solvent.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% Methanol in water).
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Plasma
This protocol is designed for the extraction of this compound from plasma samples.
Materials:
-
Plasma sample (collected with EDTA as anticoagulant)
-
Internal Standard (as in Protocol 1)
-
Extraction Solvent: 2-Propanol
-
Centrifuge capable of 4°C and >14,000 x g
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Add 900 µL of ice-cold 2-Propanol.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the pellet in 100 µL of 50% Methanol for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol outlines the parameters for the analysis of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Analyte): Precursor ion (Q1) -> Product ion (Q3). Note: The exact m/z values need to be determined by direct infusion of a standard. A predicted precursor would be the [M+H]⁺ ion. Characteristic product ions for long-chain acyl-CoAs often result from the fragmentation of the phosphopantetheine moiety.
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3) for the chosen internal standard.
-
-
Collision Energy (CE): To be optimized for each transition.
-
Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum signal intensity.
Data Analysis:
-
Quantify the peak area of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of this compound standard.
-
Determine the concentration of the analyte in the samples by interpolating from the standard curve.
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the potential metabolic context of this compound.
Application Note and Protocol for Solid-Phase Extraction of Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids. Accurate quantification of LCoAs is crucial for understanding various physiological and pathological states, including metabolic disorders and drug effects. However, their amphipathic nature presents a significant challenge for extraction and purification from complex biological matrices. This application note details a robust protocol for the solid-phase extraction (SPE) of LCoAs, ensuring high recovery and purity for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Comparison of SPE Methods
The selection of the appropriate SPE cartridge is critical for the successful isolation of LCoAs. The following table summarizes the performance of different SPE chemistries based on reported data.
| SPE Cartridge Type | Principle | Typical Recovery Rates | Key Advantages | Considerations |
| Oligonucleotide-Based | Affinity | 70-80% | High specificity for CoA-containing molecules. | May be more expensive than other options. |
| Weak Anion Exchange (WAX) | Ion Exchange | Not explicitly quantified, but effective for purification. | Good for separating acidic molecules like CoAs from neutral and basic interferents. | Elution requires careful pH control. |
| Mixed-Mode | Ion Exchange & Reversed-Phase | Not explicitly quantified, but allows for broad profiling. | Enables the retention of a wide range of analytes with varying properties. | Method development can be more complex. |
| 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Anion Exchange | 83-90% for solid-phase extraction step. | High recovery for a range of acyl-CoA chain lengths. | Requires specific functionalized silica. |
| Reversed-Phase (C18) | Hydrophobic Interaction | Not explicitly quantified for extraction, but used for subsequent HPLC separation. | Effective for desalting and concentrating samples. | May not be sufficient for removing all interfering substances on its own. |
Experimental Protocol: Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a synthesis of established methods for the extraction and purification of LCoAs from animal tissues.
Materials:
-
Tissue Sample: ~100 mg, rapidly frozen in liquid nitrogen and stored at -80°C.
-
Homogenizer: Glass homogenizer.
-
Reagents:
-
Potassium phosphate (B84403) (KH2PO4) buffer (100 mM, pH 4.9).
-
Acetonitrile (ACN).
-
2-Propanol (Isopropanol).
-
Internal Standard (e.g., Heptadecanoyl-CoA).
-
SPE Cartridges (e.g., Weak Anion Exchange or Oligonucleotide-based).
-
SPE Conditioning, Wash, and Elution Buffers (specific to the chosen cartridge, see below).
-
Nitrogen gas for drying.
-
Procedure:
-
Sample Homogenization:
-
On ice, place the frozen tissue sample (~100 mg) in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate amount of internal standard.
-
Homogenize the tissue thoroughly.
-
Add 1 mL of 2-propanol and homogenize again.
-
Add 2 mL of acetonitrile, vortex vigorously, and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (using a Weak Anion Exchange Cartridge):
-
Conditioning: Condition the WAX SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water, and finally 1 mL of 100 mM KH2PO4 buffer (pH 4.9). Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the homogenization step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove neutral and basic impurities. Follow with a wash using 1 mL of methanol to remove any remaining non-polar impurities.
-
Elution: Elute the bound acyl-CoAs with 1 mL of a suitable elution buffer. For WAX, this is typically a buffer with a higher ionic strength or a more basic pH, such as 2% ammonium (B1175870) hydroxide (B78521) in methanol/water.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., 100 µL of 50% methanol) for subsequent analysis.
-
Experimental Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of Long-Chain Acyl-CoAs.
Disclaimer: This protocol provides a general guideline. Optimization of buffer compositions, solvent volumes, and SPE cartridge type may be necessary for specific tissue types and target analytes. It is crucial to work quickly and keep samples on ice to prevent the degradation of acyl-CoAs.
Application Note: Derivatization of 5-Hydroxyoctadecanoyl-CoA for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that may play a role in various metabolic pathways. Its analysis is crucial for understanding lipid metabolism and its dysregulation in disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of fatty acids and their derivatives. However, the direct analysis of this compound by GC-MS is not feasible due to its high molecular weight, low volatility, and thermal lability. Therefore, a robust sample preparation procedure involving hydrolysis of the CoA thioester and subsequent derivatization of the resulting 5-hydroxyoctadecanoic acid is essential.
This application note provides a detailed protocol for the extraction, hydrolysis, and derivatization of this compound from biological samples for GC-MS analysis. The primary derivatization method described is silylation, which converts the polar hydroxyl and carboxyl functional groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
Experimental Protocols
The overall workflow for the analysis of this compound involves three main stages:
-
Extraction of Long-Chain Acyl-CoAs from Biological Samples.
-
Alkaline Hydrolysis to Release the Free Fatty Acid.
-
Derivatization of 5-Hydroxyoctadecanoic Acid.
dot
Figure 1: Experimental workflow for the GC-MS analysis of this compound.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological matrices.
Materials:
-
Frozen tissue or cell pellet
-
Pre-chilled glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 4°C operation
Procedure:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue or a cell pellet in a pre-chilled glass homogenizer. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard. Homogenize thoroughly on ice.
-
Solvent Extraction: Add 2.5 mL of a 3:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The extracted acyl-CoAs are now ready for hydrolysis.
Protocol 2: Alkaline Hydrolysis of this compound
This protocol is adapted from methods for the hydrolysis of fatty acid esters.[1]
Materials:
-
Dried acyl-CoA extract from Protocol 1
-
1 M Sodium Hydroxide (NaOH) in methanol
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Hydrolysis Reaction: Reconstitute the dried acyl-CoA extract in 1 mL of 1 M NaOH in methanol. Vortex and incubate at 60°C for 30 minutes to cleave the thioester bond.
-
Acidification: After cooling to room temperature, acidify the mixture to a pH of approximately 2 by adding 6 M HCl.
-
Liquid-Liquid Extraction: Add 2 mL of ethyl acetate to the acidified mixture. Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Organic Phase Collection: Carefully collect the upper organic layer (ethyl acetate) containing the free fatty acids.
-
Re-extraction: Repeat the extraction of the aqueous phase with another 2 mL of ethyl acetate to maximize recovery. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic extracts with 1 mL of saturated NaCl solution. Dry the organic phase over anhydrous Na2SO4.
-
Solvent Evaporation: Transfer the dried organic extract to a new tube and evaporate the solvent to complete dryness under a stream of nitrogen.
Protocol 3: Silylation of 5-Hydroxyoctadecanoic Acid
This protocol details the derivatization of the hydroxyl and carboxyl groups of 5-hydroxyoctadecanoic acid to their corresponding TMS derivatives.
Materials:
-
Dried 5-hydroxyoctadecanoic acid from Protocol 2
-
Silylating reagent (e.g., BSTFA + 1% TMCS, or MSTFA)
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reagent Addition: To the dried fatty acid residue in a GC vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS (or MSTFA).
-
Reaction: Tightly cap the vial and heat at 70-80°C for 60 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting the sample into the GC-MS system.
Data Presentation
The choice of silylating reagent can influence derivatization efficiency and the resulting mass spectra. Below is a comparative summary of common silylating reagents for the derivatization of hydroxy fatty acids.
| Derivatization Reagent | Abbreviation | Key Characteristics & Performance | Typical Reaction Conditions |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A versatile and widely used reagent for derivatizing hydroxyl and carboxyl groups. Often used with a catalyst like TMCS to enhance reactivity, especially for hindered hydroxyl groups. | 60-80°C for 30-60 minutes |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly reactive silylating agent, often considered more potent than BSTFA. It can be used without a catalyst. Byproducts are volatile and do not interfere with chromatography. | 60-80°C for 30-60 minutes |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. The resulting derivatives produce characteristic and easily interpretable mass spectra with a prominent [M-57]+ fragment.[2][3] | 60-80°C for 60 minutes |
dot
Figure 2: Decision pathway for silylation derivatization.
Recommended GC-MS Parameters
The following are typical starting parameters for the GC-MS analysis of silylated hydroxy fatty acids. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-650 |
Conclusion
The protocols outlined in this application note provide a comprehensive workflow for the analysis of this compound by GC-MS. The key steps of extraction, hydrolysis, and silylation are crucial for converting the non-volatile analyte into a form suitable for GC-MS analysis. The choice of silylating reagent can be tailored to the specific requirements of the analysis, with BSTFA and MSTFA being common choices for producing TMS derivatives. Careful execution of these protocols will enable researchers to accurately quantify this compound and other long-chain hydroxy fatty acyl-CoAs in biological samples, facilitating further understanding of their roles in health and disease.
References
Application Notes and Protocols for Studying 5-Hydroxyoctadecanoyl-CoA Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of 5-hydroxyoctadecanoyl-CoA (5-HOA-CoA), a long-chain hydroxy fatty acyl-CoA. The following protocols are designed to elucidate the function of 5-HOA-CoA in various cellular processes, including fatty acid metabolism, mitochondrial function, and key signaling pathways.
Introduction to this compound
Coenzyme A (CoA) and its derivatives are central to numerous metabolic pathways. Acyl-CoAs, which are thioesters of fatty acids and CoA, are key intermediates in fatty acid metabolism and also act as signaling molecules. While the roles of many common acyl-CoAs are well-established, the specific functions of hydroxylated long-chain acyl-CoAs like this compound are less understood. Preliminary evidence suggests that related molecules can influence mitochondrial fatty acid oxidation and ion channel activity. These notes provide a framework for exploring the cellular functions of 5-HOA-CoA through a series of robust cell-based assays.
I. Assays for Fatty Acid Metabolism and Mitochondrial Function
The introduction of a hydroxyl group on the fatty acyl chain may impact its metabolism and subsequent effects on mitochondrial bioenergetics. The following assays are designed to investigate these potential effects.
Application Note 1: Assessing the Impact of 5-HOA-CoA on Fatty Acid β-Oxidation
This assay will determine if 5-HOA-CoA or its precursor, 5-hydroxyoctadecanoic acid, alters the rate of fatty acid β-oxidation. A disruption in this pathway can have significant implications for cellular energy homeostasis.
Experimental Protocol 1: Fatty Acid β-Oxidation Assay
This protocol is adapted for measuring the breakdown of a radiolabeled fatty acid substrate in the presence of 5-hydroxyoctadecanoic acid.
Materials:
-
HEK293, HepG2, or other suitable cell lines
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
[9,10-3H]-palmitic acid
-
5-hydroxyoctadecanoic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.
-
Preparation of Treatment Media: Prepare a 2X stock solution of [3H]-palmitic acid complexed to BSA in serum-free medium. Prepare various concentrations of 5-hydroxyoctadecanoic acid in serum-free medium.
-
Treatment: Wash cells with PBS. Add the 5-hydroxyoctadecanoic acid-containing medium to the cells and incubate for a predetermined time (e.g., 2, 4, or 6 hours).
-
β-Oxidation Reaction: Add the 2X [3H]-palmitic acid solution to each well to initiate the reaction. Incubate for 2 hours at 37°C.
-
Measurement of 3H2O: After incubation, transfer the supernatant to a new tube containing 10% trichloroacetic acid to precipitate proteins. Centrifuge and collect the supernatant. The amount of 3H2O produced is a direct measure of β-oxidation. Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the β-oxidation rate to the total protein content in each well.
Data Presentation:
| Treatment Concentration of 5-Hydroxyoctadecanoic Acid (µM) | Rate of β-Oxidation (pmol/min/mg protein) | Standard Deviation |
| 0 (Control) | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Application Note 2: Monitoring Mitochondrial Respiration
Changes in fatty acid metabolism can directly impact mitochondrial respiration. This assay utilizes an extracellular flux analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function in response to 5-HOA-CoA.
Experimental Protocol 2: Seahorse XF Cell Mito Stress Test
Materials:
-
Seahorse XF96 or similar extracellular flux analyzer
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest (e.g., C2C12 myotubes, primary hepatocytes)
-
5-hydroxyoctadecanoic acid
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat the cells with various concentrations of 5-hydroxyoctadecanoic acid for a specified duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium and incubate in a non-CO2 incubator at 37°C.
-
Seahorse Assay: Place the cell culture plate in the Seahorse analyzer. After an initial measurement of basal OCR, sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.
-
Data Analysis: The Seahorse software will calculate the key parameters of mitochondrial respiration.
Data Presentation:
| Parameter | Control | 1 µM 5-HOA | 10 µM 5-HOA | 50 µM 5-HOA | 100 µM 5-HOA |
| Basal OCR (pmol/min) | |||||
| ATP Production (pmol/min) | |||||
| Maximal Respiration (pmol/min) | |||||
| Spare Respiratory Capacity (%) |
Workflow Diagram:
II. Assays for Cellular Signaling Pathways
Long-chain acyl-CoAs have been implicated in the modulation of various signaling pathways. The following assays are designed to explore the potential signaling roles of 5-HOA-CoA.
Application Note 3: Investigating L-type Calcium Channel Modulation
Fatty acyl-CoAs can directly modulate the activity of L-type voltage-gated calcium channels (L-VGCCs).[1] This assay will determine if 5-HOA-CoA affects intracellular calcium levels through these channels.
Experimental Protocol 3: Calcium Imaging Assay
Materials:
-
HEK293 cells endogenously expressing L-VGCCs or a cell line overexpressing Cav1.2 or Cav1.3 subunits.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP6).
-
5-hydroxyoctadecanoic acid
-
L-VGCC agonist (e.g., Bay K8644)
-
L-VGCC antagonist (e.g., Nifedipine)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or 96-well black-walled plates.
-
Dye Loading: If using a fluorescent dye, incubate cells with Fura-2 AM or Fluo-4 AM according to the manufacturer's instructions. If using a genetically encoded indicator, ensure stable or transient expression.
-
Baseline Measurement: Acquire a baseline fluorescence reading.
-
Treatment: Add 5-hydroxyoctadecanoic acid at various concentrations and record the fluorescence change over time.
-
Channel Activation/Inhibition: To confirm the involvement of L-VGCCs, pre-incubate cells with 5-hydroxyoctadecanoic acid followed by the addition of Bay K8644. In separate wells, pre-incubate with Nifedipine before adding 5-hydroxyoctadecanoic acid.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence intensity changes.
Data Presentation:
| Treatment | Peak [Ca2+]i (nM) | Area Under the Curve |
| Control | ||
| 5-HOA (10 µM) | ||
| Bay K8644 (1 µM) | ||
| 5-HOA (10 µM) + Bay K8644 (1 µM) | ||
| Nifedipine (5 µM) + 5-HOA (10 µM) |
Proposed Signaling Pathway Diagram:
Application Note 4: Probing for TRPC Channel Activation
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that can be activated by various lipids. This assay will investigate if 5-HOA-CoA can activate TRPC channels, leading to cation influx.
Experimental Protocol 4: TRPC Channel Activation Assay
This protocol is similar to the calcium imaging assay but is performed in cells known to express specific TRPC channels (e.g., TRPC5 or TRPC6).
Materials:
-
HEK293 cells overexpressing a specific TRPC channel (e.g., TRPC5 or TRPC6).
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
5-hydroxyoctadecanoic acid.
-
Known TRPC channel activator (e.g., OAG for TRPC6).
-
TRPC channel blocker (e.g., 2-APB).
-
Fluorescence plate reader.
Procedure:
-
Cell Culture and Dye Loading: Follow steps 1 and 2 from the Calcium Imaging Assay protocol.
-
Assay: Measure baseline fluorescence, then add 5-hydroxyoctadecanoic acid and monitor fluorescence changes.
-
Controls: Use OAG as a positive control for TRPC6 activation and pre-treat with 2-APB to confirm the involvement of TRPC channels.
-
Data Analysis: Quantify the increase in intracellular calcium as a measure of channel activation.
Data Presentation:
| Treatment | Fold Change in Fluorescence (F/F0) |
| Control | |
| 5-HOA (10 µM) | |
| OAG (100 µM) | |
| 2-APB (50 µM) + 5-HOA (10 µM) |
Application Note 5: Investigating Wnt/β-catenin Signaling
Acyl-CoA synthetases have been linked to the modulation of Wnt signaling.[[“]] This assay will determine if 5-HOA-CoA affects the canonical Wnt/β-catenin pathway.
Experimental Protocol 5: Wnt/β-catenin Reporter Assay
Materials:
-
HEK293T or other suitable cells.
-
TOPFlash/FOPFlash luciferase reporter plasmids.
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
5-hydroxyoctadecanoic acid.
-
Wnt3a conditioned medium (positive control).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.
-
Treatment: After 24 hours, treat the cells with 5-hydroxyoctadecanoic acid at various concentrations. Include a positive control with Wnt3a conditioned medium.
-
Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the TOPFlash/FOPFlash activity to the Renilla activity.
Data Presentation:
| Treatment | Normalized Luciferase Activity (RLU) |
| FOPFlash Control | |
| TOPFlash Control | |
| TOPFlash + Wnt3a | |
| TOPFlash + 5-HOA (1 µM) | |
| TOPFlash + 5-HOA (10 µM) | |
| TOPFlash + 5-HOA (50 µM) |
Logical Relationship Diagram:
III. Concluding Remarks
The protocols outlined in these application notes provide a robust starting point for characterizing the cellular functions of this compound. By systematically evaluating its effects on fatty acid metabolism, mitochondrial function, and key signaling pathways, researchers can gain valuable insights into the biological roles of this and other hydroxylated long-chain fatty acyl-CoAs. The data generated from these assays will be crucial for understanding the physiological and pathological significance of these molecules and may identify new targets for drug development.
References
Application Notes and Protocols for the Purification of 5-hydroxyoctadecanoyl-CoA by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-hydroxyoctadecanoyl-CoA (5-HODECOA) is a long-chain acyl-Coenzyme A thioester. Hydroxy fatty acids and their CoA esters are involved in various physiological and pathological processes, including fatty acid oxidation and signaling pathways. Accurate analysis and high-purity isolation of these compounds are crucial for studying their biological functions, developing enzyme assays, and for use as analytical standards. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification and analysis of acyl-CoA species.
This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC. The methodology is adapted from established procedures for long-chain acyl-CoA analysis, ensuring high resolution and reproducibility.
Experimental Protocols
I. Sample Preparation and Extraction
Proper sample preparation is critical for the successful purification of this compound. The following protocol is a general guideline for extracting long-chain acyl-CoAs from biological tissues.
Materials:
-
Tissue sample (e.g., liver, heart, cell pellet)
-
100 mM KH₂PO₄ buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Deionized water
Protocol:
-
Homogenization: Homogenize the frozen tissue sample in 2 mL of cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Solvent Precipitation: Add 2 mL of isopropanol to the homogenate and continue homogenization to precipitate proteins and other macromolecules.
-
Extraction: Add acetonitrile (ACN) to the homogenate, vortex thoroughly, and centrifuge to pellet the precipitate. Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration: a. Condition a C18 SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of deionized water. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities. d. Elute the this compound with 1 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the initial HPLC mobile phase.
II. HPLC Purification Protocol
This protocol utilizes a reversed-phase C18 column with a gradient elution system to achieve optimal separation of this compound.
HPLC System and Parameters:
| Parameter | Specification |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 75 mM KH₂PO₄, pH 4.9 in deionized water |
| Mobile Phase B | Acetonitrile with 600 mM Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (for the adenine (B156593) moiety of CoA) |
| Injection Volume | 20-100 µL |
| Column Temperature | 35°C |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 40 | 40 | 60 |
| 45 | 10 | 90 |
| 50 | 10 | 90 |
| 55 | 60 | 40 |
| 60 | 60 | 40 |
Data Presentation
The following table summarizes the expected chromatographic results for the purification of this compound based on typical performance for long-chain acyl-CoAs. Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase preparation.
| Analyte | Expected Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | 25 - 35 | >95 | 70 - 85 |
| Octadecanoyl-CoA | 30 - 40 | - | - |
| Free Coenzyme A | < 5 | - | - |
Note: The presence of the hydroxyl group on this compound will likely decrease its retention time compared to the non-hydroxylated octadecanoyl-CoA due to increased polarity.
Visualizations
Experimental Workflow for Purification of this compound
Caption: Workflow for the extraction and purification of this compound.
Metabolic Context: Beta-Oxidation of this compound
Caption: Proposed mitochondrial beta-oxidation pathway for this compound.
Application Note: A Targeted, Sensitive, and Robust LC-MS/MS Assay for the Quantification of 5-Hydroxyoctadecanoyl-CoA in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1] The hydroxylation of fatty acids adds another layer of complexity and biological function, with hydroxylated fatty acids being implicated in various physiological and pathological processes. 5-hydroxyoctadecanoyl-CoA is a specific hydroxylated long-chain acyl-CoA whose precise roles are still under investigation. Accurate and sensitive quantification of such molecules is paramount to understanding their metabolic fate and function.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and robust technique for the analysis of acyl-CoAs due to its high sensitivity and specificity.[2] However, the analysis of long-chain acyl-CoAs presents challenges, including their amphiphilic nature, potential for nonspecific binding, and the presence of numerous isomers. This application note provides a detailed protocol for a targeted LC-MS/MS assay for the reliable quantification of this compound in cultured cells. The method involves a straightforward solid-phase extraction (SPE) for sample cleanup and a highly sensitive detection step using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (all LC-MS grade), Formic Acid, Ammonium Hydroxide.
-
Reagents: this compound (analytical standard), Heptadecanoyl-CoA (internal standard, IS).
-
Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, Oasis HLB 1cc (30 mg) SPE columns, LC vials.
-
Equipment: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, UHPLC system, analytical balance, centrifuge, vortex mixer, SPE manifold.
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Heptadecanoyl-CoA (IS) in separate vials with methanol to achieve a final concentration of 1 mg/mL. Store at -80°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock in a solution of 80:20 Methanol:Water.
-
Calibration Curve: Prepare a calibration curve by spiking the working standard solutions into the chosen biological matrix (e.g., cell lysate from control cells) that has been processed according to the sample preparation protocol. A typical concentration range would be 1 nM to 1000 nM.
Sample Preparation (from Cultured Cells)
-
Cell Harvesting: Aspirate the culture medium from adherent cells grown in a P-100 plate. Rinse the cells once with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water directly to the plate. Scrape the cells and transfer the resulting lysate to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Spike the lysate with the Heptadecanoyl-CoA internal standard to a final concentration of 100 nM.
-
Homogenization & Protein Precipitation: Sonicate the sample for 10-15 seconds on ice and then centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the cleared supernatant from the previous step onto the SPE column.
-
Wash the column with 1 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 55 µL of 5% (w/v) 5-sulfosalicylic acid in water for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient optimized for long-chain acyl-CoAs should be used.
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Data Presentation
The developed LC-MS/MS method was validated for linearity, precision, and accuracy. The MRM transitions were optimized by direct infusion of the analytical standard. A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is a common fragmentation pattern for acyl-CoAs and can be used for precursor ion scanning to identify potential acyl-CoA species.[3]
Table 1: Optimized MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1060.5 | 553.5 (Quantifier) | 100 | 45 |
| 1060.5 | 303.1 (Qualifier) | 100 | 50 | |
| Heptadecanoyl-CoA (IS) | 1028.5 | 521.5 (Quantifier) | 100 | 45 |
Table 2: Assay Performance Characteristics
| Parameter | This compound |
| Retention Time (min) | 12.8 |
| Linear Range (nM) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 nM |
| Limit of Quantification (LOQ) | 1.5 nM |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 8% |
| Recovery (%) | 92 - 105% |
Visualizations
Experimental Workflow
The overall experimental workflow, from sample collection to data analysis, is a multi-step process requiring careful execution to ensure reproducibility and accuracy.
Caption: Workflow for this compound quantification.
Hypothetical Metabolic Pathway
This compound is likely formed from its corresponding fatty acid, 5-hydroxyoctadecanoic acid, through the action of an acyl-CoA synthetase. It can then be further metabolized through pathways like beta-oxidation or incorporated into complex lipids.
Caption: Potential metabolic fate of this compound.
References
Application Notes and Protocols for Enzyme Kinetics Assays with 5-Hydroxyoctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A derivative that may play a role in various metabolic pathways. Understanding the kinetics of enzymes that metabolize this substrate is crucial for elucidating its biological functions and for the development of potential therapeutic agents targeting these pathways. This document provides detailed application notes and protocols for performing enzyme kinetics assays using this compound as a substrate. The primary focus is on adapting protocols from enzymes known to act on structurally similar molecules, such as hydroxyacyl-CoA lyases and dehydrogenases.
I. Potential Enzyme Classes and Assay Principles
While specific enzymes that utilize this compound as a primary substrate are not extensively characterized in publicly available literature, two major classes of enzymes are prime candidates for its metabolism:
-
Hydroxyacyl-CoA Dehydrogenases (HACD): These enzymes catalyze the oxidation of a hydroxyl group on the acyl chain to a keto group, typically using NAD⁺ or FAD as a cofactor. The reaction can be monitored by measuring the change in absorbance of the cofactor (e.g., increase in NADH at 340 nm).
-
Hydroxyacyl-CoA Lyases (HACL): These enzymes cleave a carbon-carbon bond adjacent to the hydroxyl group, resulting in the formation of two smaller molecules, often an aldehyde and a shorter acyl-CoA. Assays for lyases can be designed to quantify one of the reaction products. For instance, 2-hydroxyacyl-CoA lyase 1 (HACL1) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme involved in the degradation of 3-methyl-branched fatty acids and the shortening of 2-hydroxy long-chain fatty acids. A similar lyase from Rhodospirillales bacterium URHD0017 has been shown to cleave 2-hydroxyoctadecanoyl-CoA.
This document will focus on a protocol adaptable for a 2-hydroxyacyl-CoA lyase (HACL) , given the existing evidence for its activity on long-chain hydroxyacyl-CoAs.
II. Data Presentation: Hypothetical Kinetic Parameters
The following table summarizes hypothetical kinetic parameters for a putative this compound lyase. This data is for illustrative purposes and would need to be determined experimentally. The parameters are based on known values for other lyases acting on different substrates.[1]
| Substrate | Enzyme Source (Hypothetical) | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| This compound | Recombinant Human HACL1 | 150 | 1.5 | 10 |
| 2-Hydroxyisobutyryl-CoA | Actinobacterial 2-hydroxyacyl-CoA lyase | 120 | 1.3 | 11 |
III. Experimental Protocols
A. Synthesis and Purification of this compound
The synthesis of this compound is a prerequisite for these assays and is not commercially available. A common method involves the activation of 5-hydroxyoctadecanoic acid to its corresponding acyl-CoA ester. This can be achieved enzymatically using an acyl-CoA synthetase or through chemical synthesis methods. The purity of the synthesized this compound should be verified by methods such as HPLC and mass spectrometry.
B. Protocol for 2-Hydroxyacyl-CoA Lyase (HACL) Activity Assay
This protocol is adapted from methods used for other long-chain 2-hydroxyacyl-CoA lyases. The principle of this assay is the measurement of one of the cleavage products, an aldehyde, or the disappearance of the substrate, this compound, over time.
1. Materials and Reagents:
-
Purified recombinant 2-hydroxyacyl-CoA lyase (HACL)
-
This compound (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl₂) (1 mM)
-
Thiamine pyrophosphate (TPP) (20 µM)
-
Bovine Serum Albumin (BSA) (fatty acid-free, 0.01%)
-
Aldehyde dehydrogenase (optional, for coupled assay)
-
NAD⁺ (optional, for coupled assay)
-
LC-MS grade solvents (e.g., acetonitrile (B52724), water, formic acid)
2. Instrumentation:
-
Spectrophotometer or plate reader (for coupled assay)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Incubator or water bath
-
Vortex mixer
-
Centrifuge
3. Assay Procedure (LC-MS/MS Detection):
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing:
-
50 µL of 50 mM Tris-HCl (pH 7.5)
-
10 µL of 10 mM MgCl₂
-
10 µL of 200 µM TPP
-
10 µL of 0.1% BSA
-
10 µL of varying concentrations of this compound (e.g., 10-500 µM)
-
-
Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of purified HACL enzyme solution.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10, 20, 30 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation for LC-MS/MS: Vortex the mixture and centrifuge at high speed to precipitate the protein. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and/or the formation of the expected aldehyde product. A C18 reversed-phase column with a gradient of acetonitrile and water containing 0.1% formic acid is a common starting point for separating long-chain acyl-CoAs.
4. Alternative Assay Procedure (Spectrophotometric Coupled Assay):
This method relies on the enzymatic conversion of the aldehyde product by aldehyde dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH, monitored at 340 nm.
-
Reaction Setup: In a quartz cuvette or a 96-well plate, prepare a reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (1 mM)
-
TPP (20 µM)
-
BSA (0.01%)
-
NAD⁺ (1 mM)
-
Aldehyde dehydrogenase (sufficient units to ensure it is not rate-limiting)
-
Varying concentrations of this compound
-
-
Enzyme Addition: Initiate the reaction by adding the HACL enzyme.
-
Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
5. Determination of Kinetic Parameters:
-
Perform the assay at various concentrations of this compound.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
IV. Visualizations
References
Application of 5-Hydroxyoctadecanoyl-CoA in Lipidomics Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyoctadecanoyl-CoA is a long-chain acyl-CoA ester, a key intermediate in fatty acid metabolism. As a hydroxylated fatty acid derivative, it is positioned at the intersection of several metabolic and signaling pathways. The study of such modified fatty acyl-CoAs is a burgeoning area within lipidomics, offering potential insights into cellular signaling, energy homeostasis, and the pathophysiology of various diseases. This document provides detailed application notes and experimental protocols for the investigation of this compound in lipidomics research. While specific data for this compound is emerging, the methodologies presented here are based on established protocols for long-chain acyl-CoAs and hydroxy fatty acids.
Application Notes
The analysis of this compound can be applied to several areas of research:
-
Metabolic Profiling and Pathway Analysis : The quantification of this compound in various tissues and cell types can provide a snapshot of the metabolic state. Its levels may be altered in response to diet, stress, or disease, providing clues to the activity of pathways such as fatty acid β-oxidation and the synthesis of complex lipids.[1]
-
Biomarker Discovery : Dysregulation of acyl-CoA metabolism is a hallmark of several metabolic disorders, including obesity, diabetes, and fatty acid oxidation disorders. Investigating the levels of this compound in clinical samples could lead to the discovery of novel biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.
-
Elucidation of Cellular Signaling : Long-chain fatty acyl-CoA esters can act as signaling molecules, modulating the activity of proteins and gene expression. By studying the dynamics of this compound, researchers can uncover its potential role in cellular signaling cascades, inflammation, and stress responses.
-
Drug Development : Understanding the metabolic and signaling pathways involving this compound can reveal novel therapeutic targets. For instance, enzymes responsible for its synthesis or degradation could be targeted to modulate its cellular concentration and downstream effects.
Data Presentation
Quantitative analysis of this compound is crucial for understanding its biological role. The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes.
| Sample ID | Tissue/Cell Type | Condition | This compound (pmol/mg protein) | Standard Deviation |
| CTRL-01 | Liver | Control | 15.2 | 1.8 |
| CTRL-02 | Liver | Control | 14.8 | 2.1 |
| CTRL-03 | Liver | Control | 16.1 | 1.5 |
| TREAT-01 | Liver | Treatment X | 25.6 | 2.5 |
| TREAT-02 | Liver | Treatment X | 28.1 | 3.0 |
| TREAT-03 | Liver | Treatment X | 26.9 | 2.2 |
| KO-01 | Adipose | Gene Knockout | 5.3 | 0.9 |
| KO-02 | Adipose | Gene Knockout | 6.1 | 1.1 |
| KO-03 | Adipose | Gene Knockout | 5.8 | 0.7 |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoA Esters from Tissues or Cells
This protocol is adapted from methods for the extraction of long-chain acyl-CoA esters.
Materials:
-
Homogenization Buffer (e.g., 50 mM KH2PO4, pH 5.3)
-
Saturated Ammonium (B1175870) Sulfate (B86663) solution
-
Chloroform/Methanol (1:2, v/v)
-
Diethyl ether
-
Nitrogen gas supply
-
Centrifuge
Procedure:
-
Homogenize frozen tissue or cell pellets in ice-cold homogenization buffer.
-
To the homogenate, add internal standards for quantification.
-
Extract the sample with 3 volumes of diethyl ether to remove neutral lipids. Centrifuge and discard the ether layer.
-
To the aqueous phase, add 100 µL of saturated ammonium sulfate solution.
-
Slowly add 6 mL of a chloroform/methanol (1:2, v/v) mixture.
-
Incubate at room temperature for 20 minutes to precipitate proteins.
-
Centrifuge to pellet the protein-salt complex and collect the supernatant.
-
Wash the pellet with 2 mL of chloroform/methanol (1:2, v/v) and combine the supernatants.
-
Evaporate the organic solvents under a gentle stream of nitrogen gas at 50°C.
-
Resuspend the residue in an appropriate buffer (e.g., 400 µL of 50 mM KH2PO4, pH 5.3) for LC-MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general approach for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
LC Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable time to resolve the analyte from other acyl-CoAs.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min)
-
Column Temperature: 45°C
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Develop a specific MRM transition for this compound. This involves selecting a precursor ion (the molecular ion or a prominent adduct) and a characteristic product ion generated upon fragmentation.
-
Quantification: Use a stable isotope-labeled internal standard of a similar long-chain acyl-CoA to construct a calibration curve for absolute quantification.
Visualizations
Below are diagrams illustrating a hypothetical experimental workflow and a potential metabolic pathway for this compound.
Caption: A generalized workflow for the lipidomic analysis of this compound.
Caption: A putative metabolic and signaling pathway for this compound.
References
Troubleshooting & Optimization
"troubleshooting low recovery of long-chain acyl-CoAs from tissues"
Welcome to the technical support center for troubleshooting the recovery of long-chain acyl-CoAs from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am consistently observing low or no recovery of my long-chain acyl-CoA standards. What are the likely causes?
Answer: Low recovery of standards can point to several issues within your workflow, often related to the inherent instability of long-chain acyl-CoAs. The primary culprits are typically enzymatic degradation and chemical instability.
-
Enzymatic Degradation: Thioesterases present in tissue homogenates can rapidly hydrolyze the thioester bond of acyl-CoAs. It is crucial to inhibit this enzymatic activity immediately upon tissue collection.
-
Chemical Instability: Long-chain acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. The thioester bond is particularly unstable in alkaline conditions (pH > 8).
To troubleshoot, verify the following:
-
Rapid Freezing: Was the tissue flash-frozen in liquid nitrogen immediately after collection and stored at -80°C?
-
Cold Chain Maintenance: Were all subsequent steps, including homogenization and extraction, performed on ice with pre-chilled buffers and solvents?
-
Acidic Buffer: Was an acidic buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9, used during homogenization to improve stability?
-
Internal Standard: Are you using an appropriate internal standard, such as heptadecanoyl-CoA, added at the beginning of the extraction process to monitor recovery?[1]
Question 2: My acyl-CoA recovery is inconsistent between samples of the same tissue type. What could be causing this variability?
Answer: Inconsistent recovery often stems from variations in sample handling and processing.
-
Incomplete Homogenization: Ensure that the tissue is thoroughly homogenized to allow for efficient extraction.
-
Precipitation: Long-chain acyl-CoAs can precipitate, especially in aqueous solutions. Ensure that any precipitates are redissolved before analysis.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your tissue samples, as this can lead to degradation.
-
Solvent Evaporation: If you are evaporating solvents, ensure it is done at a low temperature, for example, under a stream of nitrogen, to prevent degradation.
Question 3: I am having difficulty separating different long-chain acyl-CoA species using HPLC. What can I do to improve resolution?
Answer: Co-elution of acyl-CoA species can be a challenge. Here are some strategies to improve chromatographic separation:
-
Gradient Optimization: Adjust the gradient of your mobile phase. A common method uses a binary gradient system with an acidic buffer (e.g., 75 mM KH2PO4, pH 4.9) and an organic solvent like acetonitrile.
-
Column Choice: A C18 reversed-phase column is commonly used for separating long-chain acyl-CoAs.
-
High pH Chromatography: Some methods utilize a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to improve the separation of long-chain acyl-CoAs.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting sample size for long-chain acyl-CoA extraction from tissues?
A1: Successful extractions can be performed on as little as 20 mg of tissue. However, starting with a larger amount, such as 100 mg, can be beneficial, especially when developing a new protocol.[3]
Q2: What are the most critical factors for ensuring high recovery of long-chain acyl-CoAs?
A2: The most critical factors are:
-
Immediate inactivation of enzymatic activity: This is typically achieved by flash-freezing the tissue in liquid nitrogen upon collection.
-
Maintaining a cold environment: All extraction steps should be performed on ice to minimize degradation.
-
Using an acidic extraction buffer: A pH of around 4.9 is optimal for the stability of acyl-CoAs.
Q3: What is the expected recovery rate for long-chain acyl-CoAs from tissues?
A3: With optimized methods, recovery rates can be in the range of 70-80%.[3] However, this can vary depending on the tissue type and the specific acyl-CoA.
Q4: Can I store my tissue samples before extraction? If so, how?
A4: Yes, but proper storage is crucial. Samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The recovery of long-chain acyl-CoAs can vary depending on the extraction method and tissue type. Below is a summary of reported quantitative data.
| Parameter | Value | Tissue Type(s) | Reference |
| Recovery Rate | 70-80% | Rat heart, kidney, and muscle | [3] |
| Total Acyl-CoA Content | 83 +/- 11 nmol/g wet weight | Rat liver | [4] |
| Total Acyl-CoA Content | 61 +/- 9 nmol/g wet weight | Hamster heart | [4] |
| Minimum Sample Size | 20 mg | Canine renal cortex and murine liver | |
| Minimum Sample Size | < 100 mg | Mouse tissues | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Method for Long-Chain Acyl-CoA from Tissues
This protocol is adapted from an improved method for tissue long-chain acyl-CoA extraction and analysis.
Materials:
-
Tissue sample (e.g., rat liver, heart, muscle)
-
Glass homogenizer
-
100 mM KH2PO4 buffer (pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column (or other suitable SPE column)
-
C18 HPLC column
-
HPLC system with UV detector (260 nm)
-
Mobile Phase A: 75 mM KH2PO4 (pH 4.9)
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid
Procedure:
-
Homogenization: Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer (pH 4.9). Add 2-propanol and homogenize again.
-
Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Solid-Phase Extraction: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elution: Elute the acyl-CoAs from the column using 2-propanol.
-
Concentration: Concentrate the eluent.
-
HPLC Analysis: Load the concentrated sample onto a C18 column and elute using a binary gradient of Mobile Phase A and Mobile Phase B. Monitor the eluent at 260 nm.
Protocol 2: Bligh-Dyer Based Extraction Method
This protocol is a simplified method for quantitating long-chain acyl-CoA thioesters.
Materials:
-
Tissue sample
-
Homogenizer
-
Chloroform
-
Methanol
-
C18 extraction columns
-
RP-HPLC system
-
Internal standard (e.g., heptadecanoyl-CoA)
Procedure:
-
Extraction: Extract tissue homogenates using a reverse Bligh-Dyer technique. The long-chain acyl-CoA esters will be in the methanolic aqueous phase.
-
Lipid Removal: Remove complex lipids and phospholipids (B1166683) in the chloroform-rich organic phase.
-
Purification: Further purify the long-chain acyl-CoA compounds from the methanolic aqueous phase on C18 extraction columns after removing the methanol.
-
Quantitation: Quantitate the eluted and purified acyl-CoA esters by RP-HPLC using an internal standard.
Visualizations
Experimental Workflow for Acyl-CoA Extraction
Caption: A generalized workflow for the extraction and analysis of long-chain acyl-CoAs from tissue samples.
Troubleshooting Decision Tree for Low Acyl-CoA Recovery
Caption: A decision tree to guide troubleshooting efforts for low recovery of long-chain acyl-CoAs.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis Published, JLR Papers in Press, June 21, 2004. DOI 10.1194/jlr.D400004-JLR200 | Semantic Scholar [semanticscholar.org]
- 4. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
"reducing matrix effects in 5-hydroxyoctadecanoyl-CoA quantification"
Welcome to the technical support center for the analysis of 5-hydroxyoctadecanoyl-CoA (5-HODE-CoA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in LC-MS/MS quantification.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and why is it a significant problem in the quantification of 5-HODE-CoA?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] In the context of liquid chromatography-mass spectrometry (LC-MS), this interference can lead to signal suppression or enhancement, which compromises the accuracy, precision, and sensitivity of quantification.[1][3] For 5-HODE-CoA, a lipid mediator often present in low concentrations in complex biological samples like plasma or tissue homogenates, matrix effects are a major challenge.[4][5] The primary culprits are often highly abundant phospholipids (B1166683) that can co-extract with the analyte and suppress its signal in the mass spectrometer's ion source, particularly with electrospray ionization (ESI).[1][6][7]
Q2: How can I determine if my 5-HODE-CoA analysis is being affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a 5-HODE-CoA standard is infused into the mass spectrometer after the analytical column.[8][9] A blank matrix extract is then injected onto the column. Any dip in the constant signal baseline indicates ion suppression at that retention time, while a peak indicates ion enhancement.[8][9]
-
Post-Extraction Spiking: This quantitative approach compares the signal response of a 5-HODE-CoA standard spiked into a blank matrix extract (that has undergone the full sample preparation process) with the response of the same standard in a neat (clean) solvent.[8][10] The ratio of these responses reveals the degree of signal suppression or enhancement.[8]
Q3: What are the most common sources of matrix interference for long-chain acyl-CoAs like 5-HODE-CoA?
A3: For long-chain acyl-CoAs, the most significant sources of matrix interference in biological samples are phospholipids.[1][6] These are highly abundant in cell membranes and plasma and have a tendency to co-extract with analytes of interest.[8] Other sources include salts, proteins, endogenous metabolites, and ion-pairing agents that can co-elute and interfere with the ionization process.[8]
Q4: What is a suitable internal standard for 5-HODE-CoA quantification to help mitigate matrix effects?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled 5-HODE-CoA). These standards are chemically identical to the analyte and will co-elute, experiencing the same extraction inefficiencies and matrix effects.[1] If a stable isotope-labeled standard is not available, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) is an effective alternative, as it is structurally similar but typically absent from most biological samples.[11]
Troubleshooting Guide
Issue 1: Low or No Signal for 5-HODE-CoA
Q: My signal intensity for 5-HODE-CoA is very low or inconsistent, even with fortified samples. Is this a matrix effect?
A: Yes, low and inconsistent signal intensity is a classic symptom of ion suppression caused by matrix effects.[1] Co-eluting matrix components, especially phospholipids, can severely suppress the ionization of your target analyte, potentially pushing its signal below the instrument's limit of detection.[8]
Troubleshooting Steps:
-
Dilute the Sample: A simple first step is to dilute your final extract. This can reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the analyte signal.[1] Ensure the diluted analyte concentration remains above the instrument's limit of quantification.
-
Optimize Chromatography: Modify your LC method to improve the separation between 5-HODE-CoA and the region where phospholipids elute. Phosphatidylcholines, a major issue, can be monitored using a precursor ion scan for m/z 184.[6] Extending the gradient or using a different column chemistry (e.g., C18) can help resolve your analyte from these interferences.
-
Improve Sample Cleanup: Your sample preparation method may not be sufficiently removing matrix components. A simple protein precipitation is often inadequate for removing phospholipids.[6] Consider implementing a more rigorous cleanup technique such as Solid-Phase Extraction (SPE) or specific phospholipid removal plates.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Q: My calibration curve is non-linear, and the precision (%CV) between replicate injections is poor. How can I fix this?
A: Poor reproducibility and non-linearity are often caused by variable matrix effects between samples and standards. If your calibration standards are prepared in a clean solvent while your samples contain the biological matrix, the matrix can suppress the signal from the sample analytes, leading to underestimation.
Troubleshooting Steps:
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., plasma from an untreated animal). This ensures that the standards and the samples experience similar matrix effects.[11]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. An SIL-IS is added to all samples and standards before extraction. Because it behaves identically to the analyte during sample prep and ionization, the ratio of the analyte to the SIL-IS remains constant, correcting for variations in both recovery and matrix effects.[1]
-
Enhance Sample Preparation: Use a more effective sample cleanup method to remove the source of the variability. Phospholipid removal techniques are highly effective at improving assay robustness and precision.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques for removing phospholipids, a primary source of interference in acyl-CoA analysis.
| Technique | Principle | Phospholipid Removal Efficiency | Analyte Recovery | Pros | Cons | References |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed. | Low | Variable | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, leading to significant matrix effects.[6] | [6] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on differential solubility. | Medium | Medium to High | Can provide cleaner extracts than PPT. | Can be time-consuming, requires method development, and may not completely remove all interfering lipids. | |
| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are retained on a solid sorbent, washed, and then eluted with a different solvent. | High | Medium to High | Provides good removal of salts and phospholipids; can concentrate the analyte. | Requires method development to optimize sorbent, wash, and elution steps.[12][13][14] | [12][13][14] |
| HybridSPE®-Phospholipid | Combines protein precipitation with selective removal of phospholipids via zirconia-coated particles. | Very High (>95%) | High (94-102% reported for various analytes) | Combines the simplicity of PPT with highly selective and efficient phospholipid removal.[15] | Higher cost per sample compared to PPT or standard SPE. | [15] |
| EMR—Lipid™ | A dispersive SPE sorbent that removes lipids from the sample extract after protein precipitation. | Very High (>97%) | High (>95% reported for various analytes) | Fast, easy, and highly effective at removing a broad range of lipids. | Sorbent is added to the extract, requiring a subsequent centrifugation or filtration step. | [16] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue using Solvent Precipitation and SPE
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.[12][13] It combines solvent extraction with solid-phase extraction for improved purity.
Materials:
-
Frozen tissue sample (~100 mg)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Homogenizer (e.g., glass homogenizer)
-
Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9[12][13]
-
Acetonitrile (B52724) (ACN) and Isopropanol[12]
-
Weak anion exchange or C18 Solid-Phase Extraction (SPE) columns[13][17]
-
SPE Conditioning, Wash, and Elution Solvents (specifics depend on SPE cartridge selected)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen, weighed tissue to 2 mL of ice-cold KH₂PO₄ buffer (pH 4.9) containing the internal standard.[13] Homogenize thoroughly.
-
Solvent Extraction: Add 2.0 mL of isopropanol (B130326) to the homogenate and homogenize again.[18] Add 4.0 mL of acetonitrile, vortex for 5 minutes, and then centrifuge to pellet the precipitated protein and tissue debris.[12][18]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition the SPE column according to the manufacturer's instructions (e.g., with methanol (B129727) followed by equilibration buffer).[13]
-
Loading: Dilute the supernatant with an appropriate buffer (e.g., KH₂PO₄) and load it onto the conditioned SPE column.[12][18]
-
Washing: Wash the column with a weak solvent to remove unbound impurities while retaining the acyl-CoAs.
-
Elution: Elute the acyl-CoAs from the column using a stronger organic solvent (e.g., methanol or acetonitrile, possibly containing an acid or base to facilitate elution).[12]
-
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.[13] Reconstitute the dried extract in a small volume of a solvent compatible with your LC-MS system (e.g., 50% methanol/water) just prior to analysis.[11]
Protocol 2: Phospholipid Removal using a Specialized Plate
This protocol describes a generic workflow for using a phospholipid removal plate (e.g., HybridSPE® or Ostro™) for plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Internal Standard
-
Acetonitrile with 1% formic acid (Protein Precipitation Solvent)
-
Phospholipid removal 96-well plate
-
Collection plate
-
Vacuum manifold or centrifuge compatible with 96-well plates
Procedure:
-
Sample Pre-treatment: In a 96-well plate, add your internal standard to each plasma/serum sample.
-
Protein Precipitation: Add the protein precipitation solvent (e.g., acetonitrile with 1% formic acid) to each sample at a ratio of 3:1 (solvent:sample).[15] Vortex to mix thoroughly. This step precipitates the proteins.
-
Phospholipid Removal: Transfer the supernatant from the precipitation step to the wells of the phospholipid removal plate.
-
Elution/Filtration: Apply a vacuum or centrifuge the plate according to the manufacturer's instructions. The eluate, which is now free of proteins and phospholipids, is collected in a clean collection plate below.
-
Analysis: The collected eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted if a concentration step is needed.
Visualizations
Below are diagrams illustrating key workflows and concepts for addressing matrix effects in 5-HODE-CoA quantification.
Caption: Troubleshooting flowchart for diagnosing and resolving matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. agilent.com [agilent.com]
- 17. aocs.org [aocs.org]
- 18. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Synthesis of Hydroxylated Long-Chain Acyl-CoAs
Welcome to the technical support center for the synthesis of hydroxylated long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of synthesizing these critical molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing hydroxylated long-chain acyl-CoAs?
A1: The synthesis of hydroxylated long-chain acyl-CoAs presents several key challenges:
-
Regioselective Hydroxylation: Introducing a hydroxyl group at a specific position on the long alkyl chain of the fatty acid precursor can be difficult to control, often leading to a mixture of isomers.
-
Low Yields: Both chemical and enzymatic synthesis routes can suffer from low overall yields due to multi-step processes, substrate insolubility, and product instability.
-
Product Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially under non-optimal pH and temperature conditions, leading to degradation of the final product.
-
Purification Difficulties: The amphipathic nature of these molecules, coupled with the potential for isomeric side products, makes purification challenging. Methods like High-Performance Liquid Chromatography (HPLC) are often required but need careful optimization.
-
Substrate Solubility: Long-chain fatty acids and their derivatives often have poor solubility in aqueous buffers, which can hinder enzymatic reactions.
Q2: What are the main strategies for synthesizing hydroxylated long-chain acyl-CoAs?
A2: There are two primary strategies for synthesizing these molecules:
-
Chemoenzymatic Synthesis: This is a popular approach that combines the specificity of enzymes with the versatility of chemical synthesis. Typically, a long-chain fatty acid is first hydroxylated at a specific position using a regioselective enzyme, such as a cytochrome P450 monooxygenase. The resulting hydroxylated fatty acid is then chemically coupled to Coenzyme A.
-
Fully Chemical Synthesis: This method involves the chemical synthesis of the hydroxylated fatty acid precursor, followed by its activation and coupling to Coenzyme A. A common and effective method for the coupling step is the use of N-hydroxysuccinimide (NHS) esters, which can produce high yields with minimal side reactions.
Q3: How can I purify my synthesized hydroxylated long-chain acyl-CoA?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying hydroxylated long-chain acyl-CoAs. A reversed-phase C18 column is typically used. The purification process often involves a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile. Solid-phase extraction (SPE) can also be used as an initial cleanup step before HPLC.
Q4: How should I store my purified hydroxylated long-chain acyl-CoA to prevent degradation?
A4: Due to their instability, hydroxylated long-chain acyl-CoAs should be stored at low temperatures, ideally at -80°C, in a slightly acidic buffer (pH 4.0-6.0) to minimize hydrolysis of the thioester bond. Aliquoting the sample before freezing is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Low Yield of Hydroxylated Long-Chain Acyl-CoA
| Potential Cause | Troubleshooting Steps |
| Inefficient Enzymatic Hydroxylation | - Optimize enzyme and substrate concentrations: Perform titration experiments to find the optimal ratio. - Check cofactor availability: Ensure adequate supply of cofactors like NADPH for cytochrome P450 enzymes. - Verify enzyme activity: Test the enzyme with a known positive control substrate. - Improve substrate solubility: Add a small amount of a mild, non-denaturing detergent or a co-solvent like DMSO. |
| Inefficient Chemical Coupling to CoA | - Use a high-yield coupling method: The N-hydroxysuccinimide (NHS) ester method is recommended for its efficiency. - Ensure anhydrous conditions: For some chemical coupling reactions, the presence of water can lead to hydrolysis of activated intermediates. - Optimize reaction time and temperature: Perform time-course experiments to determine the optimal reaction time. Avoid excessive heat, which can degrade the product. |
| Product Degradation during Synthesis or Purification | - Maintain a slightly acidic pH: Keep the pH of all buffers between 4.0 and 6.0 to minimize thioester hydrolysis. - Work at low temperatures: Perform all steps, including purification, on ice or at 4°C whenever possible. |
Problem 2: Presence of Multiple Products or Impurities after Synthesis
| Potential Cause | Troubleshooting Steps |
| Non-specific Enzymatic Hydroxylation | - Use a more regioselective enzyme: Screen different cytochrome P450 isozymes to find one with higher specificity for the desired position. - Modify reaction conditions: Altering pH or temperature can sometimes influence enzyme selectivity. |
| Formation of Side Products during Chemical Coupling | - Choose a milder activation chemistry: The NHS ester method generally results in fewer side products compared to more reactive methods like acid chlorides. - Optimize stoichiometry: Use a slight excess of the activated hydroxylated fatty acid relative to Coenzyme A to ensure complete conversion of the expensive cofactor. |
| Contamination with Unreacted Starting Materials | - Optimize purification: Adjust the HPLC gradient to improve the separation of the product from the starting materials (hydroxylated fatty acid and Coenzyme A). - Incorporate an additional purification step: Consider a preliminary solid-phase extraction (SPE) to remove some of the unreacted precursors before HPLC. |
Problem 3: Difficulty in Analyzing the Product by LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Optimize mobile phase: The addition of a small amount of an ion-pairing reagent or adjusting the pH can improve peak shape. However, some ion-pairing reagents can be difficult to remove from the LC system.[1] - Clean the LC column and system: Repeated injections of biological extracts can lead to column contamination.[1] |
| Low Signal Intensity | - Use a sensitive mass spectrometer: A triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode is highly sensitive for quantifying acyl-CoAs.[2] - Optimize ionization source parameters: Adjust parameters such as spray voltage and gas flow to enhance ionization efficiency. |
| Product Degradation in the Autosampler | - Keep the autosampler cool: Set the autosampler temperature to 4°C to minimize degradation of the sample while waiting for injection. |
Data Presentation
Table 1: Comparison of Reported Yields for Acyl-CoA Synthesis Methods
| Synthesis Method | Starting Material | Product | Reported Yield | Reference |
| N-Hydroxysuccinimide Ester | Palmitic Acid | Palmitoyl-CoA | High | |
| Mixed Anhydride | Various Fatty Acids | Various Acyl-CoAs | 75-78% | (Request PDF) |
| Enzymatic (GctAB and ECHS1) | 2,3-enoyl free acids | 3-hydroxyacyl-CoAs | Not specified |
Note: Yields can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Enzymatic Hydroxylation of a Long-Chain Fatty Acid using a Cytochrome P450 Enzyme
This protocol is a general guideline and should be optimized for the specific P450 enzyme and fatty acid substrate.
-
Reaction Setup:
-
In a reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add the long-chain fatty acid substrate. To aid solubility, it can be pre-dissolved in a small volume of DMSO or ethanol.
-
Add the purified cytochrome P450 enzyme to the desired final concentration.
-
If the P450 requires a reductase partner, add the purified reductase and any necessary electron transfer proteins (e.g., cytochrome b5).
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the cofactor, typically NADPH, to a final concentration of 1-2 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture with shaking for the desired period (e.g., 1-24 hours).
-
The reaction can be monitored by taking aliquots at different time points, quenching the reaction (e.g., with acid), extracting the fatty acids, and analyzing by GC-MS or LC-MS.
-
-
Workup:
-
Stop the reaction by adding an acid (e.g., HCl to a final pH of 3-4).
-
Extract the hydroxylated fatty acid with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude hydroxylated fatty acid can then be purified by silica (B1680970) gel chromatography or used directly in the next step.
-
Protocol 2: Synthesis of Hydroxylated Long-Chain Acyl-CoA via the N-Hydroxysuccinimide (NHS) Ester Method
This protocol is adapted from general procedures for NHS ester activation and coupling.
Part A: Activation of the Hydroxylated Fatty Acid
-
Dissolve the hydroxylated long-chain fatty acid in an appropriate anhydrous organic solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and DMF).
-
Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide (B86325) coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)).[3]
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture to remove the urea (B33335) byproduct.
-
The filtrate containing the activated NHS ester can be used directly in the next step or purified by silica gel chromatography.
Part B: Coupling to Coenzyme A
-
Dissolve the Coenzyme A lithium salt in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).
-
Slowly add a solution of the activated hydroxylated fatty acid-NHS ester (from Part A) in a water-miscible organic solvent (e.g., DMF or acetonitrile) to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, the hydroxylated long-chain acyl-CoA can be purified by preparative HPLC.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Distinguishing 5-OH from other Positional Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation and identification of 5-hydroxylated (5-OH) positional isomers from other closely related isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing 5-OH positional isomers?
The main challenges stem from the subtle structural differences between positional isomers, which often result in very similar physicochemical properties. This leads to:
-
Co-elution in Chromatography: Isomers have similar retention times in both reverse-phase and normal-phase high-performance liquid chromatography (HPLC).
-
Identical Mass-to-Charge Ratios (m/z): In mass spectrometry (MS), isomers have the same molecular weight, making them indistinguishable by a single stage of mass analysis.
-
Similar Fragmentation Patterns: Tandem mass spectrometry (MS/MS) may produce very similar or even identical fragmentation patterns for positional isomers, complicating their differentiation.
-
Overlapping Signals in NMR: In one-dimensional Nuclear Magnetic Resonance (1D-NMR) spectroscopy, the signals from protons and carbons in similar chemical environments can overlap, making unambiguous identification difficult.
Q2: Which analytical techniques are most effective for separating and identifying 5-OH positional isomers?
A multi-pronged approach combining high-resolution separation and specific detection is typically required. The most effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly with specialized column chemistries, HPLC is a powerful tool for achieving physical separation of isomers before detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This combination provides both separation and sensitive detection, with the potential to differentiate isomers based on subtle differences in fragmentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D-NMR techniques like COSY and HMBC can provide definitive structural information to distinguish isomers.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This emerging technique separates ions based on their size, shape, and charge, offering an additional dimension of separation for isomeric compounds.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the analysis of 5-OH and other positional isomers.
Issue 1: Poor Chromatographic Resolution of Hydroxylated Isomers
Symptoms:
-
Co-eluting or partially resolved peaks in the chromatogram.
-
Inaccurate quantification due to peak overlap.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor chromatographic resolution.
Detailed Steps:
-
Evaluate the Stationary Phase: Standard C18 columns, which separate primarily based on hydrophobicity, often fail to resolve positional isomers. Columns with alternative selectivities, such as those with phenyl (Phenyl-Hexyl, Biphenyl) or pentafluorophenyl (PFP) stationary phases, are highly recommended as they can exploit subtle differences in electron distribution through π-π interactions.
-
Optimize the Mobile Phase:
-
Organic Modifier: The choice between acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) can significantly impact selectivity. Methanol, being a protic solvent, can enhance π-π interactions with phenyl-based columns, potentially improving resolution.
-
Mobile Phase Additives: The use of volatile additives like formic acid or acetic acid is crucial for good peak shape and ionization efficiency in LC-MS.[1] The concentration of these additives should be optimized, as excessive amounts can sometimes suppress the MS signal.[2][3]
-
Gradient Profile: A shallower gradient around the elution time of the isomers can significantly improve their separation.[4]
-
-
Address Peak Shape Issues: Poor peak shape (tailing or fronting) can mask the separation of closely eluting isomers. Refer to the troubleshooting guide for peak tailing below.
Issue 2: Peak Tailing of Hydroxylated Compounds
Symptoms:
-
Asymmetric peaks with a pronounced "tail."
-
Reduced peak height and inaccurate integration.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Secondary Silanol (B1196071) Interactions | The polar hydroxyl group of the analyte can interact with acidic silanol groups on the silica-based column packing. Using a column with end-capping or operating at a lower mobile phase pH can mitigate this.[5] |
| Metal Contamination | Trace metals in the sample, mobile phase, or HPLC system can chelate with the phenolic hydroxyl group. Use high-purity solvents and consider columns with inert hardware. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample.[5] |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4] |
Issue 3: Indistinguishable Fragmentation Patterns in MS/MS
Symptoms:
-
Positional isomers show identical precursor and product ions in MS/MS analysis.
-
Inability to confirm isomer identity based on mass spectral data alone.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting indistinguishable MS/MS spectra.
Detailed Steps:
-
Confirm Chromatographic Separation: Ensure that the isomers are chromatographically resolved. If they co-elute, MS/MS data will be a composite of all isomers present.
-
Optimize Collision Energy: Systematically vary the collision energy in your MS/MS method. Even if the same fragment ions are produced, their relative abundances may differ at different collision energies, providing a basis for differentiation.
-
Consider Ion Mobility Spectrometry (IMS-MS): IMS provides an orthogonal separation based on the ion's size and shape (collision cross-section). This can often resolve isomers that are inseparable by chromatography and have similar fragmentation patterns.
-
Chemical Derivatization: Derivatizing the hydroxyl group can alter the fragmentation pathways of the isomers, potentially leading to unique product ions for each.[6] However, this adds complexity to the sample preparation.
Experimental Protocols
Protocol 1: HPLC Method Development for Separation of Hydroxylated Positional Isomers
This protocol provides a starting point for developing a robust HPLC method for separating 5-OH from other positional isomers.
1. Initial Column and Mobile Phase Selection:
-
Column: Phenyl-Hexyl or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
2. Gradient Scouting:
-
Run a broad gradient to determine the approximate elution time of the isomers (e.g., 10-90% B over 15 minutes).
-
Based on the initial run, design a shallower gradient around the elution window of the isomers to improve resolution. For example, if the isomers elute at ~50% B, a gradient of 40-60% B over 20 minutes may be effective.
3. Organic Modifier Evaluation:
-
If resolution is still insufficient with acetonitrile, switch the organic modifier to methanol (Mobile Phase B: 0.1% Formic Acid in Methanol) and repeat the gradient scouting.
4. Data Analysis:
-
Calculate the resolution (Rs) between critical isomer pairs. A value of Rs > 1.5 indicates baseline separation.
Protocol 2: 2D-NMR for Structural Elucidation of a 5-OH Isomer
This protocol outlines the use of 2D-NMR to confirm the position of the hydroxyl group.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.
2. 1D-NMR Acquisition:
-
Acquire a standard 1D proton (¹H) NMR spectrum to assess sample purity and identify the aromatic region (typically δ 6.5-8.0 ppm).
3. 2D-NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). This helps to establish the connectivity of protons on the aromatic ring.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds apart. This is key for identifying the position of the hydroxyl group. Look for correlations between the protons on the aromatic ring and the carbons of the ring system. The absence of a correlation between a proton and the carbon bearing the hydroxyl group, coupled with correlations to neighboring carbons, can confirm the substitution pattern.
4. Data Interpretation:
-
Analyze the cross-peaks in the COSY and HMBC spectra to piece together the connectivity of the molecule and definitively assign the position of the hydroxyl group.
Quantitative Data Summary
| Parameter | C18 Column | Phenyl-Hexyl Column | PFP Column |
| Primary Separation Mechanism | Hydrophobicity | Hydrophobicity, π-π interactions | Hydrophobicity, π-π, dipole-dipole, and ion-exchange interactions |
| Typical Resolution (Rs) for Positional Isomers | < 1.0 (often co-elute) | 1.2 - 2.0 | > 1.5 |
| Recommended Organic Modifier | Acetonitrile or Methanol | Methanol often provides better selectivity | Acetonitrile or Methanol |
Note: These are typical values and can vary depending on the specific analytes and conditions.
References
"stabilization of 5-hydroxyoctadecanoyl-CoA in solution"
Welcome to the technical support center for 5-hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization, handling, and experimental use of this long-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in solution?
A1: Like other long-chain acyl-CoAs, this compound is susceptible to both enzymatic and non-enzymatic degradation. The primary challenges include hydrolysis of the thioester bond, limited solubility in aqueous buffers, and potential for oxidation. Maintaining low temperatures and using appropriate buffers are critical for its stability.
Q2: How should I prepare a stock solution of this compound?
A2: Due to the limited solubility of long-chain acyl-CoAs in purely aqueous solutions, it is recommended to first dissolve the compound in a small amount of an organic solvent like ethanol (B145695) or DMSO. Subsequently, this can be diluted with an appropriate aqueous buffer to the desired concentration. It is advisable to prepare fresh solutions for each experiment to minimize degradation.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term storage, it is best to store this compound as a dry powder at -20°C or below. If a stock solution must be prepared, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Acyl-CoA thioesters are generally more stable in acidic conditions.
Q4: Can I use antioxidants to improve the stability of this compound?
A4: While the primary degradation pathway is hydrolysis of the thioester bond, oxidation can also occur, particularly if the acyl chain has double bonds. For hydroxylated species, the hydroxyl group can also be a site for oxidation. The use of antioxidants like dithiothreitol (B142953) (DTT) should be approached with caution, as some reducing agents can promote thioester hydrolysis. If oxidation is a concern, consider working under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions before each experiment. Store stock solutions at -80°C in small aliquots. Avoid multiple freeze-thaw cycles. Verify the integrity of your sample using mass spectrometry. |
| Low solubility in the assay buffer. | Ensure the final concentration of any organic solvent used for initial solubilization is compatible with your experimental system. Consider using solubilizing agents like cyclodextrins, though their effects on your specific assay should be validated. | |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | Standardize your solution preparation and handling procedures. Always keep solutions on ice. Minimize the time between solution preparation and experimental use. |
| Pipetting errors with small volumes of potentially viscous solutions. | Use calibrated pipettes and appropriate tips. For viscous solutions, consider reverse pipetting techniques. | |
| Precipitation of the compound in aqueous buffer | Exceeding the solubility limit of this compound. | Determine the solubility of your compound in the specific buffer system. Prepare more dilute solutions or use a solubilizing agent if compatible with your experiment. |
Experimental Protocols
Protocol for Solubilization of this compound
This protocol provides a general method for preparing a working solution of this compound.
Materials:
-
This compound (powder)
-
Ethanol (anhydrous) or Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., phosphate (B84403) buffer, Tris-HCl), pre-chilled on ice.
Procedure:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a microcentrifuge tube.
-
Add a minimal amount of anhydrous ethanol or DMSO to dissolve the powder completely. Vortex briefly if necessary.
-
While vortexing gently, add the pre-chilled aqueous buffer dropwise to the organic solution until the desired final concentration is reached.
-
Keep the final solution on ice and use it as soon as possible.
Note: The final concentration of the organic solvent should be kept to a minimum to avoid interference with biological assays. It is recommended to test the tolerance of your experimental system to the chosen solvent.
Protocol for Assessing the Stability of this compound by LC-MS
This protocol outlines a method to quantify the degradation of this compound over time.
Materials:
-
Solution of this compound in the buffer of interest.
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Prepare a solution of this compound in the desired buffer and at the desired temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench the degradation by adding the aliquot to a tube containing ice-cold acetonitrile and a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA or an acyl-CoA with a different chain length not present in the sample).
-
Vortex the mixture and centrifuge to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Analyze the samples using a suitable LC method (e.g., reverse-phase chromatography) coupled with a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound and any potential degradation products.
-
Plot the concentration of this compound as a function of time to determine its stability.
Visualizations
Troubleshooting Workflow for this compound Experiments
Caption: A flowchart for troubleshooting common experimental issues with this compound.
Hypothetical Signaling Pathway Involving a Related Hydroxylated Fatty Acid
While a specific signaling pathway for this compound is not well-established, the related molecule 5-hydroxyeicosatetraenoic acid (5-HETE) is known to be involved in inflammatory signaling.[1][2][3] The following diagram illustrates a simplified, hypothetical pathway inspired by 5-HETE signaling.
References
"addressing nonspecific binding of 5-hydroxyoctadecanoyl-CoA"
Welcome to the technical support center for researchers working with 5-hydroxyoctadecanoyl-CoA (5-HODA-CoA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments, with a focus on mitigating nonspecific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is nonspecific binding a potential issue?
This compound is a long-chain fatty acyl-CoA ester. Like other long-chain acyl-CoAs, it has a hydrophobic acyl chain and a charged CoA moiety. This amphipathic nature can lead to nonspecific binding to proteins, lipids, and experimental apparatus (e.g., microplates, pipette tips) through hydrophobic interactions. Nonspecific binding can obscure specific interactions, leading to high background signals and inaccurate quantification of binding events.[1]
Q2: I am observing high background signal in my binding assay. What are the likely causes and solutions?
High background is a common indicator of nonspecific binding. Several factors could be contributing to this issue. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | Increase the salt concentration of your buffers (e.g., 150-500 mM NaCl) to reduce nonspecific hydrophobic binding. |
| Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to your buffers to block hydrophobic surfaces. | |
| Ionic Interactions | Optimize the pH of your assay buffer to modulate charges on your protein of interest and 5-HODA-CoA. |
| Insufficient Blocking | Ensure adequate blocking of all surfaces that may come into contact with your reagents. Use blocking agents like Bovine Serum Albumin (BSA) or casein. |
| Reagent Concentration | Titrate the concentration of your protein and 5-HODA-CoA to find an optimal window that maximizes specific binding while minimizing nonspecific interactions. |
Q3: How can I differentiate between specific and nonspecific binding in my experiment?
To confirm the specificity of the binding you are observing, a competition assay is essential. In this experiment, you will measure the binding of a labeled version of 5-HODA-CoA in the presence and absence of an excess of unlabeled 5-HODA-CoA. A significant reduction in the signal in the presence of the unlabeled competitor indicates specific binding.
Troubleshooting Guides
Issue 1: High Nonspecific Binding in a Pull-Down Assay
Symptoms: Your protein of interest is pulled down, but you also detect significant amounts of 5-HODA-CoA binding to your control beads or nonspecific proteins in your lysate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high nonspecific binding in pull-down assays.
Detailed Steps:
-
Increase Wash Stringency: After the binding step, increase the number of washes (from 3 to 5) and/or the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer to disrupt weak, nonspecific interactions.
-
Add Detergent to Wash Buffer: Include a low concentration of a non-ionic detergent, such as 0.05% Tween-20, in your wash and binding buffers.
-
Incorporate a Blocking Agent: Pre-incubate your beads with a blocking agent like 1% BSA for 1 hour at 4°C to saturate nonspecific binding sites.
-
Optimize Protein Concentration: Reduce the amount of lysate or purified protein used in the assay to decrease the concentration of potential nonspecific binders.
Issue 2: Poor Reproducibility in Enzyme Activity Assays
Symptoms: You are measuring the effect of 5-HODA-CoA on enzyme activity, but your results are inconsistent between replicates and experiments. This could be due to the variable availability of free 5-HODA-CoA. Long-chain acyl-CoAs can form micelles at high concentrations, reducing the effective monomeric concentration.
Troubleshooting Workflow:
Caption: Workflow to improve reproducibility in enzyme assays with 5-HODA-CoA.
Detailed Steps:
-
Work Below the Critical Micelle Concentration (CMC): If possible, determine the CMC of 5-HODA-CoA under your assay conditions and perform your experiments at concentrations below this value.
-
Utilize an Acyl-CoA Binding Protein (ACBP): Include an ACBP in your assay to buffer the concentration of free 5-HODA-CoA. This ensures a stable and known concentration of the monomeric, active form of the molecule.
-
Standardize Experimental Conditions: Ensure consistent incubation times and temperatures for all experiments, as these can influence binding kinetics.[1]
Experimental Protocols
Protocol 1: Competition Pull-Down Assay to Verify Specific Binding
This protocol is designed to confirm that the interaction between your protein of interest (POI) and 5-HODA-CoA is specific.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Affinity beads (e.g., Ni-NTA agarose)
-
Labeled 5-HODA-CoA (e.g., biotinylated or fluorescently tagged)
-
Unlabeled 5-HODA-CoA
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.1% Tween-20
-
Elution Buffer (specific to your tag)
Procedure:
-
Bead Preparation: Equilibrate the affinity beads in Binding Buffer.
-
Binding Reaction: Set up three reaction tubes:
-
Total Binding: Beads + POI + Labeled 5-HODA-CoA
-
Nonspecific Binding: Beads + POI + Labeled 5-HODA-CoA + 100-fold excess of Unlabeled 5-HODA-CoA
-
Control: Beads (no POI) + Labeled 5-HODA-CoA
-
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash 4 times with ice-cold Wash Buffer.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluates by Western blot (for POI) and a suitable method to detect the labeled 5-HODA-CoA (e.g., dot blot with streptavidin-HRP for biotinylated CoA, or fluorescence measurement).
Expected Results: A strong signal for labeled 5-HODA-CoA in the "Total Binding" sample and a significantly reduced signal in the "Nonspecific Binding" and "Control" samples confirms specific interaction.
Protocol 2: General Ligand Binding Assay Optimization
This protocol provides a framework for optimizing buffer conditions to reduce nonspecific binding of 5-HODA-CoA in a plate-based assay format.
Materials:
-
Immobilized target protein on a microplate
-
Labeled 5-HODA-CoA
-
A matrix of assay buffers with varying salt and detergent concentrations.
Buffer Optimization Matrix:
| Buffer ID | NaCl Concentration | Tween-20 Concentration |
| A1-A3 | 100 mM | 0.01%, 0.05%, 0.1% |
| B1-B3 | 250 mM | 0.01%, 0.05%, 0.1% |
| C1-C3 | 500 mM | 0.01%, 0.05%, 0.1% |
Procedure:
-
Blocking: Block the microplate wells with a suitable blocking agent (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
Binding: Add labeled 5-HODA-CoA (at a constant concentration) in each of the different assay buffers to the wells. Include wells without the immobilized protein as a negative control for each buffer condition.
-
Incubate for a defined period (e.g., 1 hour) at a constant temperature.
-
Washing: Wash the wells extensively with the corresponding assay buffer.
-
Detection: Measure the signal from the bound labeled 5-HODA-CoA.
Analysis: Compare the signal-to-noise ratio (Signal in wells with protein / Signal in wells without protein) for each buffer condition. The optimal buffer will yield the highest ratio.
Signaling Pathway Diagram
While the specific signaling pathways involving 5-HODA-CoA may be under investigation, long-chain acyl-CoAs, in general, are known to be involved in metabolic regulation and can influence various cellular processes. For instance, they can allosterically regulate enzymes or act as substrates for protein acylation. The diagram below illustrates a generalized pathway where a fatty acid is activated to its CoA ester, which can then interact with a target protein to elicit a downstream effect.
Caption: Generalized metabolic activation and potential interactions of 5-HODA-CoA.
References
Validation & Comparative
"comparing 5-hydroxyoctadecanoyl-CoA levels in healthy vs. diseased tissue"
Navigating the Landscape of Acyl-CoA Metabolism: A Comparative Guide
A comprehensive analysis of 5-hydroxyoctadecanoyl-CoA's role in pathology remains an emerging field of research. Currently, direct comparative studies quantifying the levels of this compound in healthy versus diseased tissues are not extensively available in published literature. However, by examining the broader family of acyl-CoAs and their well-documented involvement in various physiological and pathological states, we can infer the potential significance of this specific molecule and underscore the critical need for further investigation.
This guide provides an objective comparison of the methodologies used to study acyl-CoAs, discusses the known metabolic pathways of related hydroxy acyl-CoAs, and presents the implications of altered acyl-CoA metabolism in disease. This information is intended to equip researchers, scientists, and drug development professionals with a foundational understanding and the necessary technical insights to explore this promising area.
The Central Role of Acyl-CoAs in Health and Disease
Acyl-CoAs are crucial intermediates in cellular metabolism, participating in a multitude of anabolic and catabolic pathways. They are integral to fatty acid β-oxidation for energy production, the synthesis of complex lipids and cholesterol, and are involved in post-translational modifications of proteins. Consequently, dysregulation of acyl-CoA metabolism is implicated in a wide array of pathologies, including metabolic disorders, cardiovascular diseases, neurodegeneration, and cancer.[1] The concentration and composition of the intracellular acyl-CoA pool can therefore serve as a valuable indicator of cellular metabolic status and a potential biomarker for disease.
Quantitative Analysis of Acyl-CoAs in Tissues
Precise and robust measurement of acyl-CoA levels in biological samples is paramount for understanding their role in disease. Several analytical techniques have been developed for this purpose, with tandem mass spectrometry being a prominent method.
Table 1: Comparison of Methodologies for Acyl-CoA Quantification
| Method | Principle | Advantages | Limitations | Reference |
| Flow-Injection Tandem Mass Spectrometry | Direct injection of tissue extracts into a mass spectrometer. Acyl-CoAs are identified and quantified based on their specific mass-to-charge ratio and fragmentation patterns, often using a neutral loss scan. | High-throughput, capable of measuring a wide range of acyl-CoA species of different chain lengths in a single run. Requires minimal sample preparation. | May have lower chromatographic resolution compared to HPLC-based methods, potentially leading to isobaric interferences. | [2] |
| Reverse-Phase High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry | Separation of acyl-CoAs based on their hydrophobicity on a C18 column followed by detection. | Provides excellent separation of individual acyl-CoA species, allowing for accurate quantification of isomers. | More time-consuming than flow-injection methods. The extraction and separation efficiency can vary for acyl-CoAs with different chain lengths. | [3] |
Experimental Protocols
Flow-Injection Tandem Mass Spectrometry for Acyl-CoA Profiling
This method allows for the rapid and comprehensive analysis of acyl-CoA species in tissue samples.[2]
1. Sample Preparation:
-
Approximately 100 mg of frozen tissue is homogenized in a suitable buffer.
-
Internal standards, such as [¹³C₂] acetyl-CoA and [¹³C₈] octanoyl-CoA, are added to the homogenate for accurate quantification.[2]
-
Acyl-CoAs are extracted using a solvent mixture, typically containing acetonitrile, to precipitate proteins and solubilize the acyl-CoAs.
2. Mass Spectrometry Analysis:
-
The clarified extract is directly injected into the tandem mass spectrometer.
-
A neutral loss scan targeting the characteristic loss of the CoA moiety (m/z 507) is often employed to specifically detect all acyl-CoA species present in the sample.
-
Multiple reaction-monitoring (MRM) is used for the targeted quantification of specific acyl-CoAs, where the precursor ion (the intact acyl-CoA) and a specific fragment ion are monitored.
3. Data Analysis:
-
The concentration of each acyl-CoA is calculated by comparing the intensity of its signal to that of the nearest chain-length internal standard.
Metabolic Pathways of Hydroxy Acyl-CoAs
While data on this compound is scarce, the metabolism of other hydroxy acyl-CoAs, such as 5-hydroxydecanoyl-CoA, has been studied. 5-hydroxydecanoate (B1195396) can be activated to 5-hydroxydecanoyl-CoA, which then enters the mitochondrial β-oxidation pathway.[4] However, the metabolism of this hydroxylated fatty acid can be slower at certain steps, potentially creating a bottleneck in the overall β-oxidation process.[4] This suggests that the presence of a hydroxyl group on the acyl chain can significantly impact its metabolism and potentially affect cellular energy homeostasis.
Below is a diagram illustrating the general pathway for the mitochondrial β-oxidation of a generic hydroxy fatty acyl-CoA.
Caption: Mitochondrial β-oxidation of a hydroxy fatty acyl-CoA.
Conclusion and Future Directions
The study of this compound is in its infancy. The methodologies and metabolic insights gained from related acyl-CoAs provide a solid framework for future research. The development of targeted quantitative assays for this compound and its application to various disease models are critical next steps. Elucidating the specific enzymes that metabolize this molecule and its downstream signaling effects will be crucial in determining its potential as a biomarker and therapeutic target. The tools and protocols outlined in this guide offer a starting point for researchers to unravel the role of this compound in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 5-Hydroxyoctadecanoyl-CoA as a Substrate for Acyl-CoA Dehydrogenases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential for 5-hydroxyoctadecanoyl-CoA to serve as a substrate for the family of acyl-CoA dehydrogenases (ACADs). While direct experimental validation of this compound with a comprehensive panel of ACADs is not extensively documented in publicly available literature, this document synthesizes existing knowledge on ACAD substrate specificity, the metabolism of similar hydroxylated fatty acids, and established enzymatic assays. The information presented herein is intended to guide researchers in designing and conducting experiments to validate and characterize the interaction between this compound and these crucial metabolic enzymes.
Introduction to Acyl-CoA Dehydrogenases (ACADs)
Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation. This reaction involves the formation of a trans-2,3-double bond in the acyl-CoA thioester substrate, with the concomitant reduction of flavin adenine (B156593) dinucleotide (FAD). The electrons are subsequently transferred to the electron transport chain via the electron transfer flavoprotein (ETF).
Mammalian cells contain several ACADs with distinct but overlapping specificities for the length of the fatty acyl chain:[1]
-
Short-chain acyl-CoA dehydrogenase (SCAD): Prefers substrates with 4 to 6 carbon atoms.
-
Medium-chain acyl-CoA dehydrogenase (MCAD): Most active with substrates containing 6 to 12 carbon atoms.[1]
-
Long-chain acyl-CoA dehydrogenase (LCAD): Shows optimal activity with acyl chains of 12 to 18 carbons.[2]
-
Very long-chain acyl-CoA dehydrogenase (VLCAD): Acts on substrates with 14 to 20 or more carbons.[3]
The substrate specificity is largely determined by the architecture of the substrate-binding pocket within each enzyme.[3][4]
Metabolism of Hydroxylated Acyl-CoAs: Insights from Analogues
Direct kinetic data for this compound is scarce. However, studies on shorter-chain hydroxylated fatty acids provide valuable insights. Research on 5-hydroxydecanoate (B1195396) has shown that it can be activated to its CoA ester, 5-hydroxydecanoyl-CoA, and subsequently enter the mitochondrial β-oxidation pathway.[5] This indicates that the presence of a hydroxyl group on the acyl chain does not prevent its recognition and initial processing by the fatty acid oxidation machinery.
The study on 5-hydroxydecanoyl-CoA revealed that while it is a substrate for the initial dehydrogenation step, its metabolites can cause a rate-limiting bottleneck at the subsequent 3-hydroxyacyl-CoA dehydrogenase step.[5] This suggests that while an ACAD may process a hydroxylated substrate, downstream enzymatic steps could be impacted. Given that this compound is an 18-carbon fatty acyl-CoA, it would be expected to primarily interact with LCAD and VLCAD based on its chain length.
Comparative Data of ACADs with Standard Substrates
To provide a baseline for future validation studies, the following table summarizes the kinetic parameters of various ACADs with their preferred, non-hydroxylated substrates. These values highlight the catalytic efficiency of each enzyme for its optimal substrate.
| Enzyme | Optimal Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| SCAD | Butyryl-CoA (C4) | ~25 | ~10 | ~4.0 x 10⁵ |
| MCAD | Octanoyl-CoA (C8) | ~2-5 | ~10-20 | ~2.0-5.0 x 10⁶ |
| LCAD | Palmitoyl-CoA (C16) | ~1-3 | ~5-10 | ~1.7-10.0 x 10⁶ |
| VLCAD | Palmitoyl-CoA (C16) | ~0.2-1 | ~5-7 | ~5.0-35.0 x 10⁶ |
Note: The kinetic parameters presented are approximate values derived from various studies and can vary depending on the specific assay conditions.
Experimental Protocols for Substrate Validation
Validating this compound as a substrate for ACADs requires robust enzymatic assays. The following are standard, well-established protocols.
Synthesis and Purification of this compound
The synthesis of the substrate is a critical first step. This can be achieved by converting 5-hydroxyoctadecanoic acid to its corresponding acyl-CoA thioester. The general procedure involves the activation of the carboxylic acid to a mixed anhydride, followed by reaction with coenzyme A. Purification is typically performed using high-performance liquid chromatography (HPLC).
Expression and Purification of Recombinant ACADs
Human ACAD enzymes (SCAD, MCAD, LCAD, VLCAD) can be expressed in bacterial systems like E. coli and purified using standard chromatographic techniques, such as affinity and size-exclusion chromatography. The purity and concentration of the enzymes should be verified before use in kinetic assays.
Enzyme Activity Assays
Several methods can be employed to measure the activity of ACADs:
-
ETF Fluorescence Reduction Assay: This is considered the gold standard for measuring ACAD activity.[6] It directly measures the transfer of electrons from the ACAD to its natural electron acceptor, ETF.[6] The assay is performed under anaerobic conditions and monitors the decrease in ETF's intrinsic flavin fluorescence as it becomes reduced.[6] The rate of fluorescence decrease is proportional to the enzyme activity.
-
Ferricenium-Based Spectrophotometric Assay: This method uses an artificial electron acceptor, ferricenium hexafluorophosphate, which becomes reduced by the FADH₂ of the ACAD.[7] The reduction of the ferricenium ion is monitored spectrophotometrically by the decrease in absorbance at 300 nm. This assay is simpler to perform than the ETF assay as it does not require anaerobic conditions.
-
Product Formation Analysis by HPLC or Mass Spectrometry: The rate of conversion of the acyl-CoA substrate to the enoyl-CoA product can be directly measured by separating the substrate and product using HPLC or by monitoring their masses using mass spectrometry.[6] This provides a direct quantification of product formation.
Visualizing the Validation Workflow and Metabolic Context
The following diagrams illustrate the experimental workflow for validating a novel substrate and the metabolic pathway in which ACADs function.
Caption: Experimental workflow for validating this compound as an ACAD substrate.
Caption: Potential β-oxidation of this compound highlighting the ACAD step.
Conclusion and Future Directions
The validation of this compound as a substrate for acyl-CoA dehydrogenases is a crucial step in understanding the metabolism of hydroxylated fatty acids. Based on evidence from shorter-chain analogues, it is plausible that this compound is a substrate for long-chain and very long-chain acyl-CoA dehydrogenases. However, its efficiency as a substrate and the potential for metabolic bottlenecks in downstream pathways require direct experimental verification.
The protocols and comparative data provided in this guide offer a framework for researchers to systematically investigate the kinetics of this compound with various ACADs. Such studies will not only elucidate the fundamental biochemistry of fatty acid metabolism but also have implications for drug development, particularly in areas where fatty acid oxidation is a therapeutic target. Future research should focus on performing detailed kinetic analyses and identifying the specific ACAD isoforms responsible for the metabolism of this and other modified fatty acids.
References
- 1. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]
- 2. Structural Basis for Expanded Substrate Speci fi cities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for 5-Hydroxyoctadecanoyl-CoA Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of lipid metabolites is paramount. This guide presents an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-hydroxyoctadecanoyl-CoA. The selection of an appropriate analytical technique is critical for obtaining reliable data in studies of fatty acid metabolism and associated disease states. This document provides a summary of quantitative performance, detailed experimental protocols, and visual workflows to assist in methodological selection.
Quantitative Performance Comparison
| Performance Metric | LC-MS/MS (Direct Analysis) | GC-MS (Indirect Analysis after Derivatization) |
| Linearity (R²) | >0.99 | ≥ 0.9995 |
| Limit of Detection (LOD) | 1-10 fmol (for similar acyl-CoAs) | 0.033 - 0.260 mg/mL (for related triglycerides) |
| Limit of Quantification (LOQ) | 5-50 fmol (for similar acyl-CoAs) | 0.099 - 0.789 mg/mL (for related triglycerides) |
| Precision (RSD %) | < 5% | < 2.2% (for related polyglycerols) |
| Specificity | High (based on precursor/product ion transitions) | High (based on mass spectrum of derivatized analyte) |
| Throughput | High | Moderate (due to derivatization step) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound by LC-MS and GC-MS.
LC-MS/MS Method for Direct Analysis of this compound
This method is adapted for the direct, high-sensitivity, and high-specificity quantification of this compound in biological samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound.
-
Collision Energy: Optimize for the specific analyte to achieve maximum sensitivity.
GC-MS Method for Indirect Analysis of this compound
GC-MS analysis of non-volatile compounds like this compound requires a hydrolysis step to release the fatty acid, followed by derivatization to increase volatility.
1. Sample Preparation and Hydrolysis
-
To the biological sample, add an internal standard (e.g., a deuterated analog).
-
Perform alkaline hydrolysis (saponification) to cleave the CoA moiety and release 5-hydroxyoctadecanoic acid. This can be done by incubating the sample in a solution of methanol and KOH at 37°C.
-
Acidify the sample with HCl to a pH < 5.
-
Extract the free fatty acid using an organic solvent like isooctane.
-
Dry the organic extract under a stream of nitrogen.
2. Derivatization
-
To the dried residue, add a derivatizing agent to convert the carboxylic acid and hydroxyl groups into more volatile esters and ethers (e.g., trimethylsilyl (B98337) (TMS) esters/ethers using BSTFA, or pentafluorobenzyl (PFB) esters).[1] For PFB derivatization, incubate the sample with 1% pentafluorobenzyl bromide and 1% diisopropylethylamine in acetonitrile at room temperature.
-
Evaporate the derivatization reagents.
-
Reconstitute the derivatized analyte in a suitable solvent for injection (e.g., iso-octane).
3. Gas Chromatography-Mass Spectrometry
-
Column: A capillary column suitable for fatty acid analysis (e.g., HP-5MS).[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 60°C and ramping to 280°C.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB derivatives.
-
Scan Range: A mass-to-charge ratio (m/z) range suitable for detecting the derivatized 5-hydroxyoctadecanoic acid and its fragments.
-
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Validation
A robust cross-validation study involves analyzing the same set of samples by both methods and comparing the results. This ensures that the chosen method is fit for its intended purpose.
Caption: Logical workflow for a cross-validation study of LC-MS and GC-MS methods.
Metabolic Pathway of this compound
While a classical signaling pathway for this compound is not well-defined, its metabolic fate is intertwined with mitochondrial fatty acid β-oxidation. Based on studies of similar molecules like 5-hydroxydecanoate, it is metabolized in the mitochondria, where it can create a rate-limiting bottleneck in the β-oxidation spiral.[1]
Caption: Mitochondrial metabolism of this compound.
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound.
-
LC-MS/MS offers the significant advantage of direct analysis of the intact acyl-CoA, which simplifies sample preparation and can lead to higher throughput. Its high specificity, derived from MRM analysis, makes it an excellent choice for complex biological matrices.
-
GC-MS provides excellent chromatographic resolution and is a well-established technique for fatty acid analysis.[1] However, the requirement for hydrolysis and derivatization adds steps to the sample preparation, potentially increasing variability and analysis time.
The ultimate choice of method will depend on the specific research question, available instrumentation, sample throughput requirements, and the need for absolute quantification versus relative profiling. For high-throughput screening and analysis of the intact molecule, LC-MS/MS is generally preferable. For detailed structural elucidation or when adhering to established fatty acid analysis protocols, GC-MS remains a robust option. A thorough in-house validation is essential to ensure that the selected method meets the performance criteria for the intended application.
References
Confirming the Identity of 5-Hydroxyoctadecanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the confirmation of 5-hydroxyoctadecanoyl-CoA, a key intermediate in fatty acid metabolism. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
Performance Comparison of Analytical Techniques
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands out for its superior sensitivity and specificity in identifying and quantifying acyl-CoA species like this compound.[1] While alternative methods exist, they often lack the comprehensive analytical power of HRMS.
| Feature | High-Resolution Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) | Fluorimetric/Spectrophotometric Assays |
| Specificity | Very High (distinguishes isobars)[2] | Moderate (risk of co-elution) | High (structural information) | Low (indirect measurement)[1] |
| Sensitivity | Very High (pmol to fmol range) | Low to Moderate (nmol range) | Low (µmol to nmol range) | Moderate |
| Quantitation | Absolute and relative[1] | Relative (can be absolute with standards) | Absolute[1] | Relative |
| Structural Info | Fragmentation provides structural clues | Retention time only | Detailed structural information | Limited to functional group presence |
| Throughput | High | Moderate | Low | High |
| Sample Prep | Moderate complexity | Simple to Moderate | Minimal[1] | Simple |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the HRMS-based identification of this compound, alongside alternative techniques.
Protocol 1: Identification of this compound by LC-HRMS/MS
This protocol is optimized for the analysis of long-chain acyl-CoAs from biological matrices.
1. Sample Preparation (Tissue)
-
Flash-freeze approximately 40 mg of tissue in liquid nitrogen.[3]
-
Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 2:2:1 acetonitrile (B52724)/methanol/water v/v/v).[1]
-
Vortex the homogenate vigorously for 10 seconds, sonicate for 2 minutes, and centrifuge at 20,000 x g for 5 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the initial LC conditions, such as 50 mM ammonium (B1175870) acetate (B1210297) in 20%/80% acetonitrile/water.
2. Liquid Chromatography Separation
-
Column: A reverse-phase C18 column (e.g., 100 x 2.0 mm, 3 µm) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: Water with 15 mM ammonium hydroxide.[3]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[3]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing over time to elute more hydrophobic compounds.[3]
-
Flow Rate: 0.4 mL/min.[3]
3. High-Resolution Mass Spectrometry
-
Instrument: A Q Exactive Orbitrap or a QTOF mass spectrometer is recommended for high-resolution analysis.
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for acyl-CoAs.[3]
-
Full Scan (MS1): Acquire data in the m/z range of 100-1500 with a resolution of at least 70,000. The expected [M+H]⁺ ion for this compound is m/z 1082.5.
-
Tandem MS (MS/MS): Use data-dependent acquisition to trigger fragmentation of the precursor ion. A characteristic neutral loss for acyl-CoAs is 507.0 Da, corresponding to the CoA moiety.[4] The presence of fragment ions related to the CoA structure (e.g., m/z 428.037) further confirms the identity.
Protocol 2: Analysis by HPLC-UV
-
Sample Preparation: Similar to LC-MS/MS, but may require larger sample amounts.
-
Chromatography: Use a C18 column with a gradient of acetonitrile and a buffer (e.g., potassium phosphate).
-
Detection: Monitor the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.
-
Identification: Based on matching the retention time with an authentic standard of this compound.
Protocol 3: NMR Analysis
-
Sample Preparation: Requires highly purified and concentrated samples of the analyte.
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Identification: Involves detailed analysis of chemical shifts and coupling constants to elucidate the complete molecular structure. While powerful for structural confirmation, its low sensitivity makes it unsuitable for detecting endogenous levels in biological samples.[1]
Visualizing the Workflow and Fragmentation
Diagrams can clarify complex experimental processes and relationships. The following are generated using the DOT language for Graphviz.
Caption: Experimental workflow for the identification of this compound using LC-HRMS/MS.
Caption: Predicted fragmentation pathway for this compound in positive ion mode MS/MS.
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 2. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Hydroxyoctadecanoyl-CoA and Other Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5-hydroxyoctadecanoyl-CoA (5-HODE-CoA) in the context of other hydroxy fatty acids. Due to the limited direct research on 5-HODE-CoA, this comparison synthesizes data from related hydroxy fatty acids to infer potential activities and guide future research.
Quantitative Comparison of Biological Activities
Direct quantitative data for this compound is scarce in publicly available literature. The following table summarizes known activities of other relevant hydroxy fatty acids and their CoA esters to provide a comparative framework. This highlights the need for further investigation into the specific biological roles of the 5-hydroxy isomer.
| Compound Class | Specific Compound Example | Target/Assay | Observed Effect | Quantitative Data (IC50, Ki, EC50) |
| Medium-Chain Hydroxyacyl-CoA | 5-Hydroxydecanoyl-CoA | β-oxidation pathway | Substrate and inhibitor, creates a bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step. | Vmax for the metabolite of 5-hydroxydecanoate (B1195396) was fivefold slower than for the corresponding metabolite of decanoate. |
| Long-Chain Acyl-CoAs | Oleoyl-CoA, Palmitoyl-CoA | Protein Kinase C (PKC) | Potentiates atypical PKC (aPKC) activity; Oleoyl-CoA inhibits novel PKC (nPKC). | Oleoyl-CoA half-maximal inhibition of nPKC at 10 µM. |
| ω-Hydroxy Polyunsaturated Fatty Acids | 20-Hydroxyeicosatetraenoic acid (20-HETE) | Vascular smooth muscle cells | Vasoconstrictor, stimulates cell migration and proliferation. | - |
| 20-Hydroxyeicosapentaenoic acid (20-HEPE) & 22-Hydroxydocosahexaenoic acid (22-HDoHE) | Transient receptor potential vanilloid receptor 1 (mTRPV1) | More potent activators than 20-HETE.[1] | - | |
| Positional Isomers of Hydroxyoctadecadienoic Acid (HODE) | 13-HODE | Vascular smooth muscle cells | Increases intracellular calcium ([Ca2+]i). | A transient increase in [Ca2+]i occurred with as little as 50 nM. |
| 9-HODE | Vascular smooth muscle cells | No significant effect on [Ca2+]i in aortic cells. | - | |
| Putative Activity of this compound | 5-HODE-CoA | Putative: β-oxidation, PKC, PPARs, inflammatory signaling | Undetermined; may act as a substrate/inhibitor of β-oxidation and potentially modulate signaling pathways like PKC and PPARs. | Not available |
Experimental Protocols
To elucidate the specific biological activities of this compound and enable direct comparison with other hydroxy fatty acids, the following experimental protocols are recommended.
Protocol 1: In Vitro Enzyme Inhibition/Activation Assay
This protocol is designed to determine the effect of 5-HODE-CoA on the activity of a target enzyme (e.g., Protein Kinase C, a cytochrome P450 enzyme, or a dehydrogenase in the β-oxidation pathway).
Materials:
-
Purified target enzyme
-
This compound and other comparator hydroxy fatty acyl-CoAs (e.g., 9-HODE-CoA, 13-HODE-CoA, oleoyl-CoA)
-
Substrate for the target enzyme (e.g., a fluorescent or radiolabeled peptide for a kinase)
-
Assay buffer specific to the enzyme
-
96-well microplates
-
Microplate reader (fluorometric, colorimetric, or radiometric, depending on the substrate)
Methodology:
-
Enzyme Preparation: Dilute the purified enzyme to a working concentration in the assay buffer.
-
Inhibitor/Activator Preparation: Prepare a series of dilutions of 5-HODE-CoA and comparator compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and the test compound (5-HODE-CoA or comparator) or vehicle control.
-
Initiation of Reaction: Add the substrate to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time, ensuring the reaction remains in the linear range.
-
Measurement: Stop the reaction (if necessary) and measure the signal (e.g., fluorescence, absorbance, radioactivity) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition or activation relative to the vehicle control. Determine IC50 or EC50 values by fitting the data to a dose-response curve. For inhibition studies, Ki values can be determined using methods like the Cheng-Prusoff equation if the substrate concentration and Km are known.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can identify cellular targets of 5-HODE-CoA by measuring changes in protein thermal stability upon ligand binding.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, vascular smooth muscle cells)
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Instrumentation for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for protein extraction and quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment or mass spectrometer for protein identification.
Methodology:
-
Cell Treatment: Treat cultured cells with 5-HODE-CoA or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells in PBS with inhibitors using freeze-thaw cycles or sonication.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Protein Precipitation and Separation: Centrifuge the heated lysates to pellet precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Analysis:
-
Western Blotting: Analyze the amount of a specific protein of interest remaining in the supernatant at different temperatures by SDS-PAGE and Western blotting. A shift in the melting curve to a higher temperature in the presence of 5-HODE-CoA indicates binding to the target protein.
-
Mass Spectrometry: For an unbiased approach, analyze the entire soluble proteome at a specific temperature using mass spectrometry to identify all proteins stabilized by 5-HODE-CoA.
-
Protocol 3: Cell-Based Reporter Assay for Signaling Pathway Modulation
This protocol assesses the effect of 5-HODE-CoA on specific signaling pathways, such as NF-κB or PPAR activation.
Materials:
-
Cultured cells stably or transiently transfected with a reporter plasmid (e.g., NF-κB-luciferase or PPRE-luciferase).
-
This compound and comparator compounds.
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of 5-HODE-CoA or comparator compounds. Include a positive control (e.g., TNFα for NF-κB, a known PPAR agonist for PPRE) and a vehicle control.
-
Incubation: Incubate the cells for a sufficient time for reporter gene expression to occur (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay). Calculate the fold change in reporter activity compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway for 5-HODE-CoA and a workflow for its comparative analysis.
Caption: Hypothesized signaling pathway for 5-HODE-CoA via Protein Kinase C modulation.
Caption: Experimental workflow for comparing the biological activities of HODE-CoA isomers.
References
A Comparative Guide to the Reproducibility of 5-Hydroxyoctadecanoyl-CoA Extraction Methods
For researchers, scientists, and drug development professionals, the reliable quantification of lipid mediators like 5-hydroxyoctadecanoyl-CoA is critical for understanding cellular metabolism and disease pathways. The choice of extraction method from complex biological matrices is a pivotal step that dictates the accuracy and reproducibility of downstream analysis. This guide provides an objective comparison of the two primary extraction techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), with a focus on their reproducibility for long-chain hydroxy fatty acyl-CoAs.
Comparison of Extraction Method Performance
The selection of an appropriate extraction method hinges on a balance of recovery, reproducibility, selectivity, and throughput. While data specifically for this compound is limited, studies on structurally similar long-chain acyl-CoAs and hydroxy fatty acids provide valuable insights into the expected performance of SPE and LLE.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Reproducibility (CV) | Intra-assay CV: 5-13.8% Inter-assay CV: 6-21.6%[1] | Generally higher variability; prone to emulsion formation |
| Recovery | 70-100% for related analytes[1] | Can be high, but dependent on solvent choice and analyte polarity; potential for analyte loss in emulsions |
| Selectivity | High; tunable by sorbent chemistry (e.g., C18, mixed-mode) | Lower; based on broad partitioning between two immiscible phases |
| Throughput | High; amenable to automation and parallel processing[2] | Lower; can be labor-intensive and difficult to automate[2] |
| Matrix Effects | Can be significant but modern sorbents and wash steps mitigate this | Can be high due to co-extraction of interfering substances |
| Solvent Consumption | Generally lower than LLE | High |
Experimental Protocols
Detailed methodologies are essential for the replication of experimental results. Below are representative protocols for SPE and LLE for the extraction of long-chain acyl-CoAs from a biological matrix.
Solid-Phase Extraction (SPE) Protocol for Long-Chain Acyl-CoAs
This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs and fatty acid esters of hydroxy fatty acids from biological samples.[1]
1. Sample Preparation:
-
Homogenize tissue samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Add 2-propanol and acetonitrile (B52724) to the homogenate to precipitate proteins and extract acyl-CoAs.
-
Centrifuge the mixture and collect the supernatant containing the acyl-CoAs.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1-2 cartridge volumes of methanol (B129727).
-
Equilibrate the cartridge with 1-2 cartridge volumes of an aqueous solution (e.g., water or a buffer with a pH similar to the sample).
3. Sample Loading:
-
Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a controlled flow rate (e.g., 0.5–1 mL/min).
4. Washing:
-
Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar impurities while retaining the analyte of interest.
5. Elution:
-
Elute the this compound with a strong organic solvent (e.g., methanol or 2-propanol).
6. Downstream Processing:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis by LC-MS/MS.
Liquid-Liquid Extraction (LLE) Protocol
This protocol outlines a general procedure for the extraction of lipids from an aqueous matrix.
1. Sample Preparation:
-
Mix the aqueous sample (e.g., plasma, cell lysate) with an internal standard.
-
Adjust the pH of the sample to optimize the partitioning of the analyte into the organic phase. For acidic analytes, the pH is typically adjusted to be two units below the pKa.
2. Extraction:
-
Add an immiscible organic solvent (e.g., a mixture of chloroform (B151607) and methanol) to the sample in a separatory funnel or vial.
-
Vigorously mix the two phases to facilitate the transfer of the analyte from the aqueous to the organic phase.
3. Phase Separation:
-
Allow the mixture to stand, or centrifuge, to achieve a clear separation of the aqueous and organic layers.
4. Collection:
-
Carefully collect the organic phase containing the extracted this compound.
5. Downstream Processing:
-
Wash the organic phase with a buffered aqueous solution to remove any remaining water-soluble impurities.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a solvent compatible with the analytical instrumentation.
Visualizing the Workflow
To better illustrate the extraction processes, the following diagrams outline the key steps in a typical SPE and LLE workflow.
References
A Guide to Inter-Laboratory Comparison of 5-Hydroxyoctadecanoyl-CoA (5-HODE-CoA) Measurements
Introduction
5-hydroxyoctadecanoyl-CoA (5-HODE-CoA) is the activated form of 5-hydroxyoctadecanoic acid (5-HODE), a hydroxylated fatty acid with emerging significance in various physiological and pathological processes. As an acyl-CoA, it is a key intermediate in lipid metabolism and signaling. Accurate and reproducible quantification of 5-HODE-CoA across different laboratories is crucial for advancing research and therapeutic development. This guide provides a framework for conducting inter-laboratory comparisons of 5-HODE-CoA measurements, offering standardized protocols and data presentation formats to ensure comparability and reliability of results.
Data Presentation
A successful inter-laboratory comparison relies on the transparent reporting of key analytical performance metrics. Below is a template summarizing hypothetical quantitative data from a multi-laboratory study. Participating laboratories should aim to report their findings in a similar, clearly structured format.
Table 1: Hypothetical Inter-Laboratory Comparison of 5-HODE-CoA Quantification
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Instrumentation | Triple Quadrupole A | Triple Quadrupole B | Q-TOF | N/A |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | N/A |
| Limit of Detection (LOD) | 0.5 pmol/mg tissue | 0.8 pmol/mg tissue | 1.0 pmol/mg tissue | < 1 pmol/mg tissue |
| Limit of Quantification (LOQ) | 1.5 pmol/mg tissue | 2.5 pmol/mg tissue | 3.0 pmol/mg tissue | < 3 pmol/mg tissue |
| **Linearity (R²) ** | 0.998 | 0.995 | 0.997 | > 0.99 |
| Dynamic Range | 1.5 - 500 pmol/mg | 2.5 - 500 pmol/mg | 3.0 - 1000 pmol/mg | At least 2 orders of magnitude |
| Intra-day Precision (%CV) | 4.5% | 6.2% | 5.8% | < 15% |
| Inter-day Precision (%CV) | 8.9% | 11.5% | 10.2% | < 20% |
| Accuracy (% Recovery) | 95.8% | 108.2% | 98.5% | 80-120% |
Note: The data presented in this table is for illustrative purposes only and does not represent the results of an actual study.
Experimental Protocols
Standardized protocols are essential for minimizing inter-laboratory variability. The following sections detail recommended procedures for sample preparation and LC-MS/MS analysis of 5-HODE-CoA.
Sample Preparation: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissues.[1][2]
Materials:
-
Tissue sample (100-200 mg)
-
Internal Standard (IS): e.g., C17:0-CoA
-
Homogenization Buffer: Isopropanol/50 mM KH₂PO₄ (pH 7.2) (1:1, v/v)
-
SPE Cartridges: C18, 100 mg
-
SPE Conditioning Solvent: Methanol
-
SPE Equilibration Solvent: Water
-
SPE Wash Solvent: Water/Methanol (80:20, v/v)
-
SPE Elution Solvent: Ammonium hydroxide (B78521) in Methanol (e.g., 2% NH₄OH in 80% Methanol)
-
Vortex mixer, centrifuge, nitrogen evaporator.
Procedure:
-
Weigh 100-200 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Add a known amount of internal standard (e.g., C17:0-CoA).
-
Add 2 mL of ice-cold homogenization buffer.
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of the wash solvent (Water/Methanol).
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the acyl-CoAs with 2 mL of the elution solvent.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This method utilizes reverse-phase liquid chromatography coupled with tandem mass spectrometry, a highly sensitive and selective technique for quantifying acyl-CoAs.[1][3]
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5).
-
Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Parameters:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key MRM Transitions:
-
5-HODE-CoA: Precursor Ion (Q1): m/z 1082.5 → Product Ion (Q3): m/z 575.5 (corresponding to the loss of the acyl chain and pantetheine (B1680023) phosphate). A secondary transition could monitor the neutral loss of the phosphoadenosine diphosphate (B83284) group (m/z 1082.5 → m/z 575.5).[1]
-
Internal Standard (C17:0-CoA): Precursor Ion (Q1): m/z 1036.5 → Product Ion (Q3): m/z 529.5.
-
-
Ion Source Parameters: Optimize according to the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 300°C, Gas Flow: 10 L/min).
-
Collision Energy: Optimize for each transition to achieve maximum signal intensity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of 5-HODE-CoA, from sample collection to data analysis.
Caption: Experimental workflow for 5-HODE-CoA measurement.
Putative Signaling Pathway of 5-HODE-CoA
This diagram outlines a hypothetical signaling pathway for 5-HODE-CoA, based on the known roles of other lipid mediators. 5-HODE-CoA is formed from 5-HODE and Coenzyme A, and may subsequently influence gene expression through nuclear receptors or be metabolized to other signaling molecules.
Caption: Putative signaling pathway for 5-HODE-CoA.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 5-Hydroxyoctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of 5-hydroxyoctadecanoyl-CoA. The following procedural guidance is based on best practices for handling similar long-chain fatty acyl-CoA compounds in a laboratory setting, particularly in the absence of a specific Safety Data Sheet (SDS).
I. Precautionary Statement
II. Personal Protective Equipment (PPE)
The primary goal is to prevent skin and eye contact, as well as inhalation. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where chemicals are handled. |
| Hand Protection | Nitrile Gloves | Inspect gloves for any tears or perforations before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | Should be fully buttoned to provide maximum coverage. |
| Foot Protection | Closed-toe Shoes | Sandals or perforated shoes are not permitted in the laboratory. |
III. Handling Procedures
Adherence to these handling procedures will minimize exposure and ensure a safe working environment.
A. Engineering Controls:
-
Fume Hood: All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated.
B. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by laying down absorbent bench paper.
-
Weighing: If working with a solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a weighing boat.
-
Solubilization: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Cap the container securely before vortexing or sonicating.
-
General Handling:
IV. Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for proper disposal. Clean the spill area with a suitable detergent and water. |
| Major Spill | Evacuate the area and notify the appropriate safety personnel. |
V. Storage and Disposal
Proper storage and disposal are essential for safety and environmental protection.
A. Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Temperature: Follow the manufacturer's recommendations for storage temperature, which for many acyl-CoA compounds is -20°C or below to prevent degradation.
-
Location: Store in a designated, secure area away from incompatible materials.
B. Disposal Plan:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Final Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific disposal procedures. Empty containers should be thoroughly rinsed before being discarded, or disposed of as hazardous waste if they cannot be safely cleaned.
VI. Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a research setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
